Flt3-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23F3N6O |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C21H23F3N6O/c1-30-9-8-12-10-15(6-7-16(12)19(30)31)28-20-26-11-17(21(22,23)24)18(29-20)27-14-4-2-13(25)3-5-14/h6-11,13-14H,2-5,25H2,1H3,(H2,26,27,28,29) |
InChI Key |
LSEAQLOYCHTEOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells.[2][4] This has made FLT3 an attractive target for therapeutic intervention. This guide provides a detailed overview of the mechanism of action of FLT3 inhibitors, using prominent examples such as quizartinib, gilteritinib, sorafenib, and midostaurin, as information on a specific entity "Flt3-IN-12" is not available in the public domain.
The FLT3 Signaling Pathway
In normal hematopoiesis, the binding of FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[2][5] This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways, which are essential for cell survival, proliferation, and differentiation.[1][6]
In FLT3-mutated AML, the constitutive activation of the receptor leads to aberrant and continuous downstream signaling.[7] FLT3-ITD mutations, for instance, result in a significant increase in STAT5 activation, which is critical for leukemic cell transformation.[6][8]
References
- 1. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Flt3-IN-12: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Flt3-IN-12, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (Flt3). This guide covers its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Compound Information
This compound, also identified as compound 36 in its discovery publication, is a 2-aminopyrimidine derivative designed as a highly selective and orally bioavailable inhibitor of Flt3 kinase, a critical target in acute myeloid leukemia (AML).
Chemical Structure and Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Structure | ![]() | MedChemExpress |
| Molecular Formula | C₂₁H₂₃F₃N₆O | [1] |
| Molecular Weight | 432.44 g/mol | [1] |
| IUPAC Name | 5-(cyclopropylmethoxy)-N2-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-N4-(3-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine | (Predicted) |
| CAS Number | 2499966-67-3 | MedChemExpress |
| SMILES | FC(F)(F)c1cccc(Nc2ncc(cc2N)Nc2ccc(cc2)CN2CCN(C)CC2)c1 | (Predicted) |
In Vitro Biological Activity
This compound demonstrates potent inhibitory activity against both wild-type and various mutant forms of Flt3, while exhibiting exceptional selectivity over the closely related kinase c-KIT. This high selectivity is a critical attribute, as inhibition of c-KIT is associated with myelosuppression.
| Target | IC₅₀ (nM) | Cell Line | Reference |
| Flt3-WT | 1.48 | - | [1] |
| Flt3-D835Y | 2.87 | - | [1] |
| Flt3-ITD | 0.16 - 14.5 | BaF3 | [1] |
| Flt3-D835V/F | 0.16 - 14.5 | BaF3 | [1] |
| Flt3-F691L | 0.16 - 14.5 | BaF3 | [1] |
| Flt3-ITD-F691L | 0.16 - 14.5 | BaF3 | [1] |
| Flt3-ITD-D835Y | 0.16 - 14.5 | BaF3 | [1] |
| c-KIT | >1000-fold less potent than Flt3 | - | [1] |
| Cellular Activity | |||
| MV4-11 (AML) | 0.75 | MV4-11 | [1] |
Mechanism of Action and Signaling Pathways
Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and its downstream signaling pathways, driving leukemogenesis in a significant portion of AML patients.[2][3]
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of Flt3. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways. The net effect is the induction of cell cycle arrest and apoptosis in Flt3-driven cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the likely procedures described in Tong, et al., J. Med. Chem. 2022, 65, 4, 3229–3248.
Chemical Synthesis Workflow
The synthesis of this compound likely follows a multi-step organic synthesis route, culminating in the formation of the 2,4-disubstituted pyrimidine core.
Protocol:
-
Step 1: Synthesis of Intermediate 1. A suitably substituted aniline is reacted with a dichloropyrimidine derivative in the presence of a base (e.g., diisopropylethylamine) in a solvent such as isopropanol at elevated temperatures to yield the monosubstituted pyrimidine intermediate.
-
Step 2: Synthesis of this compound. Intermediate 1 is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with the appropriate substituted amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like dioxane under an inert atmosphere.
-
Purification. The final product is purified using column chromatography on silica gel. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ values of this compound against Flt3 and other kinases.
Materials:
-
Recombinant human Flt3 (wild-type and mutant forms) and c-KIT kinases.
-
ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
This compound stock solution in DMSO.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the serially diluted this compound or DMSO control, and the substrate in kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay (MV4-11)
Objective: To determine the anti-proliferative activity of this compound in a Flt3-ITD positive AML cell line.
Materials:
-
MV4-11 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
This compound stock solution in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
96-well cell culture plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 5,000 cells per well in complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or DMSO control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells. Add the CellTiter-Glo® reagent to each well, incubate briefly, and measure the luminescent signal with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of Flt3 and its downstream signaling proteins.
Materials:
-
MV4-11 cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins across the different treatment conditions.
Conclusion
This compound is a potent and highly selective Flt3 kinase inhibitor with promising anti-leukemic activity in preclinical models. Its favorable selectivity profile suggests a potential for reduced myelosuppressive side effects compared to less selective inhibitors. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound in the context of Flt3-driven malignancies.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human use. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-12: A Comprehensive Technical Guide to its Binding Affinity for FLT3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Flt3-IN-12, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information compiled herein, including quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, is intended to support research and development efforts in the field of oncology, particularly for FLT3-driven acute myeloid leukemia (AML).
Core Data Presentation: Quantitative Binding Affinity of this compound
This compound has demonstrated significant inhibitory activity against both wild-type (WT) FLT3 and various clinically relevant mutant forms of the kinase. The following tables summarize the key quantitative data regarding its binding affinity, primarily expressed as half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Assay Type | Reference |
| FLT3-WT | 1.48 | Biochemical | [1] |
| FLT3-D835Y | 2.87 | Biochemical | [1] |
Table 1: Biochemical Inhibitory Activity of this compound against FLT3 Kinase.[1]
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Assay Type | Reference |
| MV4-11 | FLT3-ITD | 0.75 | Cellular | [1] |
| BaF3 | FLT3-ITD | 0.16 | Cellular | [1] |
| BaF3 | FLT3-D835V | 14.5 | Cellular | [1] |
| BaF3 | FLT3-D835F | 1.9 | Cellular | [1] |
| BaF3 | FLT3-F691L | 0.8 | Cellular | [1] |
| BaF3 | FLT3-ITD-F691L | 1.2 | Cellular | [1] |
| BaF3 | FLT3-ITD-D835Y | 0.5 | Cellular | [1] |
Table 2: Cellular Inhibitory Activity of this compound in various cell lines.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity.
In Vitro FLT3 Kinase Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type and mutant forms)
-
This compound (or other test compounds)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FLT3 enzyme to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (Poly(Glu, Tyr)) and ATP. The final ATP concentration should be at or near the Km value for the specific FLT3 isoform.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular FLT3 Autophosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context, which is a direct indicator of its target engagement and inhibitory activity within cells.
Materials:
-
Human AML cell lines (e.g., MV4-11, MOLM-13) or Ba/F3 cells engineered to express specific FLT3 mutations.
-
This compound (or other test compounds)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated FLT3 (p-FLT3)
-
Primary antibody against total FLT3
-
HRP-conjugated secondary antibody
-
-
Western blotting reagents and equipment
-
ELISA-based detection kits for p-FLT3
Procedure (Western Blotting):
-
Seed the cells in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FLT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody against total FLT3 to ensure equal protein loading.
-
Densitometry analysis can be performed to quantify the inhibition of FLT3 phosphorylation relative to the total FLT3 levels.
Visualizations
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] Upon binding of its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation, leading to the activation of several downstream signaling cascades.[3][4] Key pathways activated by FLT3 include the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which contribute to cell growth and survival.[3][4] Mutations in FLT3, such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor and its downstream signaling, promoting leukemogenesis.[3]
Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) for a kinase inhibitor like this compound involves a systematic process of preparing reagents, performing the inhibition assay, and analyzing the resulting data. This workflow ensures reproducibility and accuracy in quantifying the potency of the compound.
Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.
References
- 1. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-12: A Technical Guide to its Inhibition of FLT3 Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, is a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML) and is associated with a poor prognosis. Flt3-IN-12 is a potent and selective inhibitor of FLT3 kinase. This document provides a detailed technical overview of the effect of this compound on FLT3 autophosphorylation, compiling quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to FLT3 and this compound
The FLT3 receptor, upon binding its ligand (FLT3L), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation event is a critical step in the activation of the kinase and the subsequent initiation of downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell survival and proliferation.[1][2][3] In AML, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell growth.[4]
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[4] Its high potency and selectivity make it a valuable tool for research and a potential candidate for therapeutic development.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against wild-type and mutant forms of FLT3, as well as its effect on the viability of AML cell lines.
| Target | Assay Type | IC50 (nM) | Reference |
| FLT3-WT | Kinase Assay | 1.48 | [5] |
| FLT3-D835Y | Kinase Assay | 2.87 | [5] |
| MV4-11 (FLT3-ITD) | Cell Viability | 0.75 | [5] |
| Ba/F3 FLT3-ITD | Cell Viability | 0.16 - 14.5 | [5] |
| Ba/F3 FLT3-D835V/F | Cell Viability | 0.16 - 14.5 | [5] |
| Ba/F3 FLT3-F691L | Cell Viability | 0.16 - 14.5 | [5] |
| Ba/F3 FLT3-ITD-F691L | Cell Viability | 0.16 - 14.5 | [5] |
| Ba/F3 FLT3-ITD-D835Y | Cell Viability | 0.16 - 14.5 | [5] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the IC50 values of this compound against various FLT3 constructs and AML cell lines.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
The following diagram illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound.
Caption: FLT3 signaling pathway and this compound inhibition.
Experimental Workflow: Western Blot for FLT3 Phosphorylation
This workflow outlines the key steps to assess the inhibition of FLT3 autophosphorylation by this compound using Western blotting.
Caption: Western blot workflow for pFLT3 detection.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human AML cell lines MV4-11 (homozygous FLT3-ITD) and MOLM-14 (heterozygous FLT3-ITD) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MV4-11 or MOLM-14 cells in a 96-well plate at a density of 2 x 10³ to 7 x 10⁴ cells per well in 100 µL of culture medium.[3][5]
-
Compound Treatment: Add various concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[2][3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for FLT3 Phosphorylation
This method is used to directly measure the level of phosphorylated FLT3.
-
Cell Treatment: Plate AML cells and treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours).[7][8]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-FLT3 signal to the total FLT3 signal to determine the extent of phosphorylation inhibition.
In Vivo Xenograft Model
This model assesses the anti-tumor activity of this compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used.[10]
-
Cell Implantation: Subcutaneously or intravenously inject MV4-11 or MOLM-14 cells into the mice.[3][10]
-
Tumor Growth: Monitor tumor growth by caliper measurements (for subcutaneous models) or by monitoring for signs of leukemia development (for intravenous models).[3]
-
Drug Administration: Once tumors are established or leukemia is evident, administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[5] A vehicle control group should be included.
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, tumors or bone marrow can be harvested to assess the level of FLT3 phosphorylation by Western blot or immunohistochemistry to confirm target engagement.
Conclusion
This compound is a potent and selective inhibitor of FLT3 kinase that effectively suppresses FLT3 autophosphorylation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and in vivo effects of this compound and other FLT3 inhibitors. The quantitative data and visual aids presented herein serve as a valuable resource for drug development professionals and scientists working to advance targeted therapies for FLT3-driven malignancies.
References
- 1. arcusbio.com [arcusbio.com]
- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
- 4. promega.co.uk [promega.co.uk]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-12: A Technical Guide to Targeting the FLT3-ITD Mutation
Disclaimer: Information regarding a specific molecule designated "Flt3-IN-12" is not available in the public scientific literature. This technical guide utilizes a representative and well-characterized FLT3 inhibitor, Quizartinib (AC220), to provide a comprehensive overview of the core principles, experimental evaluation, and mechanism of action for a potent and selective inhibitor targeting the FLT3-ITD mutation. The data and protocols presented are based on published studies of Quizartinib and other similar FLT3 inhibitors.
Introduction to FLT3-ITD in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In approximately 25-30% of patients with Acute Myeloid Leukemia (AML), the FLT3 gene harbors an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2][3] This mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 kinase.[4][5] The resulting aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts through the activation of downstream pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK signaling cascades.[4][6] The presence of the FLT3-ITD mutation is a significant adverse prognostic factor in AML, associated with a higher relapse rate and reduced overall survival.[3] This makes the constitutively active FLT3-ITD kinase an attractive therapeutic target.
Mechanism of Action of FLT3-ITD Inhibitors
FLT3 inhibitors are small molecule tyrosine kinase inhibitors (TKIs) designed to compete with ATP for binding to the catalytic domain of the FLT3 kinase. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways that drive leukemic cell proliferation and survival.[7]
There are two main classes of FLT3 inhibitors:
-
Type I inhibitors: These bind to the active "DFG-in" conformation of the kinase and are generally multi-targeted, inhibiting both FLT3-ITD and FLT3-TKD mutations, as well as other kinases like c-KIT.[4]
-
Type II inhibitors: These, like Quizartinib, selectively bind to the inactive "DFG-out" conformation of the kinase, offering higher specificity for FLT3.[4]
The inhibition of FLT3-ITD signaling leads to the induction of apoptosis and cell cycle arrest in FLT3-ITD-positive AML cells.
Biochemical and Cellular Activity
The potency and selectivity of an FLT3 inhibitor are determined through a series of in vitro biochemical and cellular assays. The following tables summarize key quantitative data for a representative potent FLT3 inhibitor, Quizartinib (AC220).
Table 1: Biochemical Activity of Quizartinib
| Target | Assay Type | IC50 (nM) | Reference |
| FLT3-ITD | Kinase Assay | 1-10 | [8] |
| FLT3 (Wild-Type) | Kinase Assay | ~10 | [8] |
Table 2: Cellular Activity of Quizartinib
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Cell Viability | <1 | [9] |
| MOLM-13 | FLT3-ITD | Cell Viability | <1 | [5] |
| Ba/F3-FLT3-ITD | FLT3-ITD | Cell Viability | ~1 | [10] |
| RS4;11 | FLT3-WT | Cell Viability | >1000 | [9] |
In Vivo Efficacy
The anti-leukemic activity of FLT3 inhibitors is evaluated in vivo using animal models, typically mouse xenograft models bearing human AML cell lines with the FLT3-ITD mutation.
Table 3: In Vivo Efficacy of Quizartinib in a Murine Xenograft Model
| Model | Dosing | Outcome | Reference |
| MV4-11 Xenograft | 10 mg/kg, oral, daily | Significant tumor growth inhibition and prolonged survival | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FLT3 inhibitors.
FLT3 Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory activity of the compound on the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., this compound) at various concentrations
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add the recombinant FLT3 kinase to the wells of a microplate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate to remove the unbound antibody.
-
Add enhancement solution and read the time-resolved fluorescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (Cellular)
Objective: To assess the cytotoxic or cytostatic effect of the compound on AML cells.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
FLT3-wild type cell lines (e.g., HL-60) for selectivity assessment
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
96-well plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent viability relative to vehicle-treated control cells and determine the IC50 value.
Western Blotting for Phospho-FLT3 and Downstream Signaling
Objective: To confirm the on-target effect of the compound by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-ITD positive AML cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizations
FLT3-ITD Signaling Pathway
Caption: Constitutive signaling by FLT3-ITD activates key downstream pathways.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of an FLT3 inhibitor.
Logical Relationship of FLT3-ITD Drug Development
Caption: The logical progression of developing a targeted therapy for FLT3-ITD AML.
References
- 1. Validate User [ashpublications.org]
- 2. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 8. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an orally available compound with potent and broad FLT3 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Role of FLT3 Inhibitors in AML Cell Signaling Pathways
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Flt3-IN-12". Therefore, this technical guide utilizes data from well-characterized, exemplary FMS-like tyrosine kinase 3 (FLT3) inhibitors to provide a comprehensive overview of their role in Acute Myeloid Leukemia (AML) cell signaling pathways, in accordance with the requested format and content type. The principles, experimental methodologies, and signaling pathways described are representative of potent and selective FLT3 inhibitors used in AML research.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), activating mutations in the FLT3 gene are present, leading to constitutive activation of the receptor and aberrant downstream signaling, which drives leukemogenesis.[2][3] The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[2] These mutations are associated with a poor prognosis, making FLT3 an attractive therapeutic target.[2]
FLT3 inhibitors are a class of targeted therapies designed to block the kinase activity of the FLT3 receptor, thereby inhibiting the downstream signaling pathways that promote the survival and proliferation of AML cells. This guide provides a detailed technical overview of the mechanism of action of representative FLT3 inhibitors, their effects on key signaling pathways, and the experimental protocols used to characterize their activity.
Mechanism of Action and Signaling Pathways
Mutated FLT3 receptors, particularly those with ITD mutations, lead to the constitutive activation of several downstream signaling pathways, primarily the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.[3][4] These pathways are crucial for cell survival, proliferation, and resistance to apoptosis.
-
STAT5 Pathway: Constitutive activation of FLT3-ITD leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[5] Phosphorylated STAT5 (p-STAT5) dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival and proliferation.[5]
-
RAS/MAPK (ERK) Pathway: The activated FLT3 receptor can also signal through the RAS/RAF/MEK/ERK cascade. This pathway is a key regulator of cell proliferation and differentiation.[4]
-
PI3K/AKT Pathway: The PI3K/AKT pathway is another critical downstream effector of FLT3 signaling, promoting cell survival by inhibiting apoptosis.[3]
FLT3 inhibitors function by competing with ATP for the binding site in the kinase domain of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.[6]
Signaling Pathway Diagram
Caption: FLT3-ITD signaling and inhibition in AML cells.
Quantitative Data on FLT3 Inhibitor Activity
The potency of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against AML cell lines harboring FLT3 mutations and their ability to inhibit the phosphorylation of downstream signaling proteins. The following tables summarize representative data for potent FLT3 inhibitors.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | FLT3 Mutation Status | Representative FLT3 Inhibitor IC50 (nM) |
| MOLM-13 | FLT3-ITD | ~1-50 |
| MV4-11 | FLT3-ITD | ~1-50 |
| Ba/F3-ITD | FLT3-ITD (engineered) | ~1-20 |
| Ba/F3-TKD (D835Y) | FLT3-TKD (engineered) | ~5-100 |
| HL-60 | FLT3-wild type | >1000 |
| K562 | FLT3-negative | >1000 |
Note: IC50 values can vary depending on the specific inhibitor and experimental conditions.[4][7][8]
Table 2: Inhibition of Downstream Signaling
| Cell Line | Protein | Representative FLT3 Inhibitor Concentration (nM) | % Inhibition of Phosphorylation |
| MOLM-13 | p-FLT3 | 10 | >90% |
| p-STAT5 | 10 | >90% | |
| p-ERK | 10 | >80% | |
| p-AKT | 10 | >80% | |
| MV4-11 | p-FLT3 | 10 | >90% |
| p-STAT5 | 10 | >90% | |
| p-ERK | 10 | >80% | |
| p-AKT | 10 | >80% |
Note: Inhibition percentages are approximate and can vary based on the inhibitor and experimental setup.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FLT3 inhibitor activity. The following sections provide representative protocols for key experiments.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay determines the effect of the FLT3 inhibitor on the proliferation and viability of AML cells.
Caption: Workflow for cell viability assays.
-
Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Data Acquisition:
-
MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Assay: Shake the plate for 2 minutes and then measure luminescence using a luminometer.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
This method is used to quantify the inhibition of FLT3 autophosphorylation and the phosphorylation of its downstream targets.
Caption: Workflow for Western blot analysis.
-
Cell Treatment and Lysis: Treat AML cells with the FLT3 inhibitor at various concentrations for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, and AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Flow Cytometry for Apoptosis Analysis
This technique is used to assess the induction of apoptosis in AML cells following treatment with an FLT3 inhibitor.
-
Cell Treatment: Treat AML cells with the FLT3 inhibitor at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group using flow cytometry analysis software.
Kinase Selectivity Profile
To ensure that the biological effects of an inhibitor are primarily due to the inhibition of FLT3, its selectivity is assessed against a panel of other kinases. This is typically done through in vitro kinase assays. A highly selective inhibitor will show potent inhibition of FLT3 with significantly less activity against other kinases, particularly other receptor tyrosine kinases.[11][12]
In Vivo Efficacy in AML Xenograft Models
The anti-leukemic activity of FLT3 inhibitors is evaluated in vivo using immunodeficient mouse models engrafted with human AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived xenografts (PDX).[13]
Caption: Workflow for in vivo efficacy studies.
Conclusion
FLT3 inhibitors represent a significant advancement in the targeted therapy of AML. By specifically inhibiting the constitutively active FLT3 receptor, these agents effectively block key downstream signaling pathways, leading to decreased proliferation and increased apoptosis of leukemic cells. The comprehensive in vitro and in vivo characterization, as detailed in this guide, is essential for the development and clinical translation of novel and more effective FLT3 inhibitors for the treatment of AML.
References
- 1. Development of a potent and selective FLT3 kinase inhibitor by systematic expansion of a non-selective fragment-screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 8. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: A Technical Guide
Disclaimer: As of November 2025, specific preclinical pharmacokinetic data for a compound designated "Flt3-IN-12" is not available in the public domain. This guide provides a representative overview based on established preclinical FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, such as sorafenib and quizartinib, to offer a comprehensive technical resource for researchers, scientists, and drug development professionals.
Introduction to FLT3 Inhibition in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[1] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, making FLT3 a prime therapeutic target.[1] Small molecule FLT3 inhibitors are designed to block the ATP-binding site of the kinase, thereby inhibiting its downstream signaling pathways and inducing apoptosis in cancer cells. The preclinical evaluation of these inhibitors is a critical step in their development, with pharmacokinetics (PK) playing a pivotal role in determining appropriate dosing, assessing drug exposure, and predicting clinical efficacy.
Representative Preclinical Pharmacokinetics of FLT3 Inhibitors
The preclinical pharmacokinetic profiles of FLT3 inhibitors are typically characterized in rodent models, such as mice and rats, to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for establishing a therapeutic window and designing early-phase clinical trials.
Quantitative Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic parameters for orally administered FLT3 inhibitors in mice. It is important to note that these values can vary depending on the specific compound, vehicle formulation, and mouse strain used.
| Parameter | Sorafenib (in BALB/c nu/nu mice) | Quizartinib (in NOD/SCID mice) | Description |
| Dose (mg/kg) | 10 - 30 mg/kg, p.o. | 1 mg/kg, p.o. | Oral administration dose. |
| Cmax (µM) | ~24.5 µM (for 30 mg/kg)[2] | ~0.2 µM | Maximum observed plasma concentration. |
| Tmax (hr) | Not specified | 2 hours[3] | Time to reach Cmax. |
| AUC(0-24h) (µM·h) | 83.56 µM·h (for 30 mg/kg)[2] | Not specified | Area under the plasma concentration-time curve over 24 hours. |
| Bioavailability (%) | ~92%[4] | Not specified | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Active Metabolite | Sorafenib N-oxide[4] | AC886[3] | Metabolites that also possess pharmacological activity. |
Core Experimental Protocols
Detailed and standardized experimental protocols are fundamental to generating reliable and reproducible preclinical data.
In Vivo Animal Models
-
Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic profile of FLT3 inhibitors in a biological system that mimics human AML.
-
Animal Strains: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), are commonly used as they can host human-derived cells and tumors.[5]
-
Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): Human AML cell lines harboring FLT3-ITD mutations (e.g., MOLM-13, MV4-11) are injected either subcutaneously or intravenously (orthotopic model) into immunodeficient mice.[6]
-
Patient-Derived Xenografts (PDX): Primary AML blasts from patients are directly implanted into mice, which more closely recapitulates the heterogeneity of the human disease.[5][7]
-
-
Procedure:
-
Female mice aged 6-8 weeks are typically used.
-
For orthotopic models, 50,000 to 5 million AML cells are injected via the tail vein.[6]
-
Engraftment is confirmed by monitoring for human CD45+ cells in peripheral blood or bone marrow.
-
Treatment with the FLT3 inhibitor or vehicle control is initiated once engraftment is established.
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the time course of drug concentration in the plasma and, in some cases, in tissues.
-
Procedure:
-
The FLT3 inhibitor is administered to tumor-bearing or healthy mice, typically via oral gavage (p.o.) or intravenous (i.v.) injection.
-
Serial blood samples (approximately 20-50 µL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) from the saphenous vein or via cardiac puncture for terminal collection.
-
Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.
-
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To accurately and sensitively quantify the concentration of the FLT3 inhibitor and its metabolites in plasma.
-
Sample Preparation:
-
Plasma samples are thawed.
-
A simple protein precipitation is performed by adding a solvent like acetonitrile, often containing a stable isotope-labeled internal standard, to the plasma sample.[8]
-
The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.[8]
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[8]
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a triple quadrupole mass spectrometer.
-
The instrument is operated in positive ion electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the drug and its internal standard.[9]
-
Pharmacodynamic (PD) Assays
-
Objective: To measure the biological effect of the FLT3 inhibitor on its target in vivo, providing a crucial link between drug exposure and efficacy.
-
Phospho-FLT3 (p-FLT3) Inhibition:
-
Sample Collection: Tumor tissues or peripheral blood mononuclear cells are collected from treated and control animals at various time points post-dose.
-
Western Blotting: Protein lysates from the collected samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FLT3 and total FLT3. Downstream signaling proteins like p-STAT5 and p-ERK are also often assessed.[10]
-
Analysis: The level of phosphorylated protein relative to the total protein provides a direct measure of target inhibition.
-
-
Plasma Inhibitory Activity (PIA) Assay:
-
Principle: This ex vivo assay measures the ability of plasma from a treated animal to inhibit FLT3 phosphorylation in a target cell line.[11][12]
-
Procedure: a. Plasma collected from treated animals is incubated with a FLT3-ITD-dependent cell line (e.g., MOLM-14). b. The cells are then lysed, and the level of FLT3 autophosphorylation is assessed by western blot. c. The PIA is calculated as the percentage reduction in p-FLT3 compared to cells incubated with pre-dose plasma.[11]
-
Mandatory Visualizations
FLT3 Signaling Pathway and Inhibitor Mechanism
Caption: FLT3 signaling pathway and the inhibitory action of a representative FLT3 inhibitor.
Preclinical Pharmacokinetic/Pharmacodynamic Workflow
Caption: Experimental workflow for preclinical pharmacokinetic and pharmacodynamic studies.
ADME Properties of Small Molecule Kinase Inhibitors
Caption: Key ADME (Absorption, Distribution, Metabolism, Excretion) properties.
References
- 1. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome profiling of patient derived xenograft models established from pediatric acute myeloid leukemia patients confirm maintenance of FLT3-ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Flt3-IN-12: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells.[4] Consequently, FLT3 has emerged as a critical therapeutic target in AML.
Flt3-IN-12 is a potent and selective inhibitor of FLT3 kinase. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based proliferation assay.
Flt3 Signaling Pathway and Inhibition by this compound
Under normal physiological conditions, the binding of FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for normal hematopoietic cell function.[2] In AML, activating mutations lead to ligand-independent dimerization and constitutive activation of these downstream pathways, driving leukemogenesis.[4] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling and inhibiting the proliferation of FLT3-mutant leukemia cells.
Figure 1: Flt3 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other common FLT3 inhibitors is summarized in the table below. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
| Compound | Target/Cell Line | Assay Type | IC50 (nM) |
| This compound | FLT3-WT | Biochemical | 1.48 |
| This compound | FLT3-D835Y | Biochemical | 2.87 |
| This compound | MV4-11 (FLT3-ITD) | Cell Proliferation | 0.75 |
| Quizartinib (AC220) | MV4-11 (FLT3-ITD) | Cell Proliferation | 1.1 |
| Sorafenib | MV4-11 (FLT3-ITD) | Cell Proliferation | 5 |
| Sunitinib | FLT3 | Binding Assay | 0.4 |
| Midostaurin (PKC412) | MV4-11 (FLT3-ITD) | Cell Proliferation | 10 |
Data for this compound sourced from MedChemExpress. Data for other inhibitors is compiled for comparative purposes.
Experimental Protocols
Biochemical FLT3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, and is designed to measure the enzymatic activity of purified FLT3 kinase and the inhibitory potential of this compound.[1]
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of recombinant FLT3 enzyme in kinase buffer.
-
Add 2 µL of a mixture of MBP substrate and ATP in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the effect of this compound on the proliferation of AML cells harboring FLT3 mutations, such as the MV4-11 cell line (homozygous FLT3-ITD).
Materials:
-
MV4-11 (FLT3-ITD) and HL-60 (FLT3-WT) cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed MV4-11 or HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Figure 2: General workflow for in vitro assays of this compound.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-12: Application Notes for Cell-Based Assays in Acute Myeloid Leukemia (AML)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.
Flt3-IN-12 is a potent and highly selective inhibitor of FLT3 kinase. It demonstrates significant activity against both wild-type FLT3 and clinically relevant mutant forms, such as FLT3-D835Y. With its high selectivity over other kinases like c-KIT, this compound serves as a valuable research tool for investigating the therapeutic potential of targeted FLT3 inhibition in AML. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-leukemic activity.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain. By competitively blocking ATP, it prevents the autophosphorylation and subsequent activation of the FLT3 receptor. This inhibition effectively shuts down the downstream signaling cascades that are constitutively active in FLT3-mutated AML cells, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. The blockade of these pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in sensitive AML cell lines.
Application Notes and Protocols for Flt3 Inhibitors in the MV4-11 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MV4-11 cell line is a widely utilized preclinical model in acute myeloid leukemia (AML) research. Derived from a patient with B-cell precursor acute lymphoblastic leukemia, this cell line is characterized by the presence of a homozygous internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] This mutation results in constitutive activation of the FLT3 receptor tyrosine kinase, a key driver of leukemogenesis in a significant subset of AML patients. The aberrant FLT3 signaling promotes uncontrolled cell proliferation and survival. Consequently, MV4-11 cells are highly sensitive to inhibitors targeting the FLT3 kinase, making them an invaluable tool for the screening and characterization of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of Flt3 inhibitors, with a focus on the conceptual compound "Flt3-IN-12," in the MV4-11 cell line. While specific data for "this compound" is not extensively available, the provided protocols and data are based on studies of various well-characterized FLT3 inhibitors and serve as a comprehensive guide for experimental design and execution.
Flt3 Signaling Pathway and Mechanism of Inhibition
The FLT3-ITD mutation in MV4-11 cells leads to ligand-independent dimerization and autophosphorylation of the FLT3 receptor. This initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively drive cell proliferation, survival, and block differentiation.
Flt3 inhibitors, such as this compound, are small molecules designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This targeted inhibition aims to induce apoptosis, cell cycle arrest, and differentiation in FLT3-ITD positive AML cells.
Caption: Flt3 signaling pathway in MV4-11 cells and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of various FLT3 inhibitors on the MV4-11 cell line. These values can serve as a benchmark for evaluating the potency and efficacy of novel Flt3 inhibitors like this compound.
Table 1: In Vitro Efficacy of FLT3 Inhibitors in MV4-11 Cells
| Inhibitor | IC50 (nM) - Cell Viability | Reference |
| LT-171-861 | 1.8 | [3] |
| Gilteritinib | 20.3 | [4] |
| Quizartinib | 4.76 | [1] |
| Sorafenib | 0.88 | [5] |
| Midostaurin | ~10 | [5] |
| CHIR-258 | 13 | [5] |
| SU11248 | 10 | [5] |
| FLT3-IN-3 | 300 | [6] |
Table 2: Effects of FLT3 Inhibition on Downstream Signaling and Apoptosis in MV4-11 Cells
| Inhibitor | Concentration | Effect on p-FLT3 | Effect on p-STAT5 | Effect on p-ERK | Apoptosis Induction | Reference |
| CHMFL-FLT3-362 | 0.1 - 0.3 µM | Significant Decrease | Almost Complete Inhibition | Almost Complete Inhibition | Induction of cleaved PARP and Caspase-3 | [7] |
| LT-171-861 | 50 nM | Sustained Inhibition | Sustained Inhibition | Sustained Inhibition | Time-dependent increase in Annexin V positive cells | [3] |
| Midostaurin | 100 nM | Not specified | Not specified | Not specified | Prevented by MCL-1 overexpression | [8][9] |
| Gilteritinib | Not specified | Not specified | Not specified | Not specified | Synergistic with Venetoclax | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in the MV4-11 cell line.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: MV4-11 (ATCC® CRL-9591™).
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in culture medium. Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Measurement (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Measurement (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of FLT3 and its downstream targets.
-
Cell Treatment: Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Treatment: Treat MV4-11 cells with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
-
Treatment: Treat MV4-11 cells with this compound at its IC50 concentration for 24 hours.
-
Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in PBS containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in the MV4-11 cell line.
Conclusion
The MV4-11 cell line represents a critical in vitro model for the preclinical evaluation of FLT3 inhibitors. The protocols and representative data presented here provide a robust framework for characterizing the biological effects of novel compounds like this compound. By systematically assessing cell viability, on-target pathway modulation, apoptosis induction, and cell cycle effects, researchers can effectively determine the therapeutic potential of new FLT3-targeted agents for the treatment of FLT3-ITD positive AML. It is recommended to optimize the provided protocols for specific laboratory conditions and reagents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 3. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dspace.allegheny.edu]
- 7. haematologica.org [haematologica.org]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-12 Treatment of MOLM-13 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. The most frequent type of mutation is an internal tandem duplication (ITD) within the juxtamembrane domain of the receptor, leading to ligand-independent dimerization and constitutive activation of downstream signaling pathways. This aberrant signaling promotes uncontrolled proliferation and survival of leukemia cells.
The MOLM-13 cell line, established from the peripheral blood of a 20-year-old male with relapsed AML, harbors an FLT3-ITD mutation.[1] This makes MOLM-13 cells an essential in vitro model for studying the efficacy and mechanism of action of FLT3 inhibitors.
Flt3-IN-12 is a potent and selective inhibitor of FLT3 kinase. These application notes provide detailed protocols for evaluating the effects of this compound on the viability, apoptosis, cell cycle, and signaling pathways in MOLM-13 cells.
Note: Specific quantitative data for this compound on MOLM-13 cells is not publicly available. The data presented in the tables are representative values for potent FLT3 inhibitors and should be used as a reference for expected outcomes. Researchers should generate their own dose-response curves to determine the precise IC50 and optimal concentrations for their experiments.
Data Presentation
Table 1: In Vitro Efficacy of FLT3 Inhibitors on MOLM-13 Cells
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Unnamed FLT3 Inhibitor | ≤ 1 | CellTiter-Glo | [2] |
| CCT137690 | 23 | MTS Assay | [3] |
| Midostaurin | ~200 | Cell Viability Assay | [4][5] |
| Quizartinib | Potent Inhibition | Cell Viability Assay | [4][5] |
| Gilteritinib | Potent Inhibition | Cell Viability Assay | [4][5] |
Table 2: Expected Effects of Potent FLT3 Inhibition on MOLM-13 Cells
| Parameter | Expected Outcome | Method |
| Cell Viability | Dose-dependent decrease | MTT or CellTiter-Glo Assay |
| Apoptosis | Dose- and time-dependent increase in early and late apoptotic cells | Annexin V/PI Staining |
| Cell Cycle | G1/S phase arrest | Propidium Iodide Staining |
| p-FLT3 | Dose-dependent decrease | Western Blot |
| p-STAT5 | Dose-dependent decrease | Western Blot |
| p-AKT | Dose-dependent decrease | Western Blot |
| p-ERK | Dose-dependent decrease | Western Blot |
Experimental Protocols
MOLM-13 Cell Culture
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 culture flasks
-
15 mL or 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[6]
-
Thaw a cryopreserved vial of MOLM-13 cells rapidly in a 37°C water bath.[7][8]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Monitor cell density and viability daily. Maintain the cell culture density between 0.2 x 10^6 and 2.0 x 10^6 cells/mL.[9][10]
-
Subculture the cells every 2-3 days by splitting the culture 1:2 to 1:3.[6][10]
Cell Viability Assay (MTT Assay)
Materials:
-
MOLM-13 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1]
-
For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the medium without disturbing the cell pellet.[11]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Seed MOLM-13 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and transfer to flow cytometry tubes.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[12]
-
Prepare 1x Binding Buffer by diluting the 10x stock with distilled water.[12]
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1x Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MOLM-13 cells
-
This compound
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Treat MOLM-13 cells with this compound for 24 hours.
-
Harvest approximately 1 x 10^6 cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while gently vortexing.[14][15]
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[14][15][16]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[15][16]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14][16]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze by flow cytometry, measuring the DNA content in the linear scale.[16]
Western Blotting for FLT3 Signaling Pathway
Materials:
-
MOLM-13 cells
-
This compound
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat MOLM-13 cells with this compound for 2-4 hours.
-
Harvest the cells, wash with cold PBS, and lyse in ice-cold lysis buffer containing protease and phosphatase inhibitors.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phosphoproteins.[17][18]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. chondrex.com [chondrex.com]
- 2. Biomea Fusion discovers new FLT3 inhibitors for cancer | BioWorld [bioworld.com]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. MOLM-13 – EDITGENE [editxor.com]
- 8. ubigene.us [ubigene.us]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Note: Detection of FLT3 Phosphorylation Inhibition by Flt3-IN-12 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene are one of the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell proliferation and survival.[4][5][6] This makes FLT3 a key therapeutic target. Flt3-IN-12 is a potent inhibitor of FLT3 kinase activity. This application note provides a detailed protocol for assessing the efficacy of this compound by measuring the inhibition of FLT3 auto-phosphorylation (p-FLT3) in AML cells using Western blot analysis.
FLT3 Signaling Pathway
Upon activation, either by its ligand or through activating mutations (e.g., ITD, TKD), the FLT3 receptor dimerizes and autophosphorylates on multiple tyrosine residues.[1] This creates docking sites for various signaling molecules, leading to the activation of several key downstream pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which collectively drive cell proliferation and suppress apoptosis.[4][6][7][8][9] this compound inhibits this initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream pro-survival pathways.
Experimental Protocol
This protocol is designed for treating an AML cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation) with this compound and subsequently analyzing p-FLT3 levels.
Materials and Reagents
-
Cell Line: MV4-11 (or other FLT3-mutated AML cell line)
-
Culture Medium: IMDM with 10% FBS, 1% Penicillin-Streptomycin
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast 4-12% Bis-Tris gels, running buffer
-
Transfer: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate
-
Instrumentation: Gel electrophoresis system, Western blot transfer system, imaging system
Workflow Overview
Caption: Standard workflow for Western blot analysis of p-FLT3 inhibition.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Culture MV4-11 cells to a density of approximately 1 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
After treatment, harvest cells by centrifugation at 500 x g for 5 minutes. Wash once with ice-cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples. Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-Actin.
-
Incubate the membrane in a mild stripping buffer, wash, re-block, and then probe with the next primary antibody.
-
Data Presentation and Expected Results
Treatment of FLT3-mutated AML cells with this compound is expected to cause a dose-dependent decrease in the phosphorylation of FLT3 at key tyrosine residues (e.g., Tyr589/591) without significantly affecting the total FLT3 protein levels.[11] The results can be quantified by densitometry and presented in a summary table.
Table 1: Quantitative Analysis of p-FLT3 Inhibition by this compound
| Treatment Group | Concentration (nM) | p-FLT3 Signal (Normalized to Loading Control) | Total FLT3 Signal (Normalized to Loading Control) | p-FLT3 / Total FLT3 Ratio | % Inhibition of p-FLT3 |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 10 | 0.45 | 0.98 | 0.46 | 54% |
| This compound | 50 | 0.12 | 1.01 | 0.12 | 88% |
| This compound | 100 | 0.04 | 0.99 | 0.04 | 96% |
Note: Data are representative. Actual values may vary based on experimental conditions.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-FLT3 (Tyr842) (10A8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of Flt3-IN-12 in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic abnormalities in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most frequently internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the receptor.[1][4] This aberrant signaling drives uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[5][6]
Flt3-IN-12 is a potent small-molecule inhibitor designed to target this dysregulated kinase activity. Determining the half-maximal inhibitory concentration (IC50) is a critical step in preclinical evaluation, quantifying the inhibitor's potency against specific cancer cell lines. This document provides a detailed protocol for determining the IC50 of this compound in FLT3-mutated leukemia cells using a standard cell viability assay.
FLT3 Signaling Pathway and Inhibition
The FLT3 receptor, upon activation, triggers several downstream signaling cascades, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which collectively promote cell survival and proliferation.[2][7][8] this compound acts by binding to the FLT3 kinase, preventing its activation and interrupting these downstream signals.
Experimental Protocol: IC50 Determination using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Experimental Workflow
The overall process involves seeding leukemia cells, treating them with a range of this compound concentrations, and quantifying cell viability after a set incubation period to generate a dose-response curve.
Materials and Reagents
-
Cell Line: FLT3-ITD positive human AML cell line (e.g., MOLM-13 or MV4-11).
-
Inhibitor: this compound powder.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: 0.04 M HCl in absolute isopropanol.[10]
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Detailed Methodology
Step 2.1: Cell Culture
-
Maintain MOLM-13 cells in suspension culture using RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and exhibit >95% viability as determined by Trypan Blue exclusion before starting the experiment.
Step 2.2: Preparation of this compound Solutions
-
Stock Solution (10 mM): Dissolve the required amount of this compound powder in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. A common approach is to prepare 2X final concentrations, as they will be diluted 1:1 in the cell plate. For example, prepare a dilution series ranging from 2000 nM down to 0.1 nM (2X). Include a "vehicle control" containing the same percentage of DMSO as the highest drug concentration.
Step 2.3: Cell Viability Assay Procedure
-
Cell Seeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to a density of 3 x 10⁵ cells/mL.[11] Add 50 µL of this cell suspension to each well of a 96-well plate (yielding 1.5 x 10⁴ cells/well).
-
Drug Treatment: Add 50 µL of the 2X this compound working solutions to the corresponding wells. This brings the final volume to 100 µL and the drug concentrations to 1X. Each concentration should be tested in triplicate.
-
Vehicle Control: Wells with cells treated with medium containing DMSO only.
-
Blank Control: Wells containing 100 µL of medium only (no cells).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 15 µL of MTT solution (5 mg/mL) to each well and gently mix.[10]
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert MTT to visible purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution (0.04 M HCl in isopropanol) to each well.[10] Pipette up and down vigorously to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
Data Analysis
-
Background Subtraction: Subtract the average absorbance value of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration using the following formula:
-
Percent Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Data Presentation
The results should be summarized in a clear and concise table to allow for easy comparison of the inhibitor's potency across different cell lines.
Table 1: Potency of this compound in Various Leukemia Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (nM) |
| MOLM-13 | FLT3-ITD Positive | 2.5 ± 0.4 |
| MV4-11 | FLT3-ITD Positive | 4.1 ± 0.7 |
| HL-60 | FLT3 Wild-Type | > 1000 |
| K562 | FLT3 Wild-Type | > 1000 |
Data shown are for illustrative purposes only and represent the mean ± standard deviation from three independent experiments.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. Validate User [ashpublications.org]
- 5. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2.4. Cell Viability Assay [bio-protocol.org]
Application Notes and Protocols for Flt3 Inhibitor-Induced Apoptosis in AML Cells
Disclaimer: Due to the limited availability of specific data for "Flt3-IN-12" in the public domain, these application notes and protocols have been generated using data for a representative and well-characterized second-generation FLT3 inhibitor, Gilteritinib. The principles and methodologies described herein are broadly applicable to the study of novel FLT3 inhibitors.
Introduction to FLT3 Inhibition and Apoptosis in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor.[1][2][3][4] This aberrant signaling promotes uncontrolled proliferation of leukemic blasts and confers resistance to apoptosis, contributing to a poor prognosis for patients.[1][2][3][4]
The constitutive activation of FLT3 triggers downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are critical for cell survival and proliferation.[1] FLT3 inhibitors are a class of targeted therapeutic agents designed to block the kinase activity of the FLT3 receptor, thereby inhibiting these downstream pathways and inducing apoptosis in FLT3-mutated AML cells. Gilteritinib is a potent, selective, next-generation FLT3 inhibitor that has demonstrated efficacy in AML.
These application notes provide a framework for assessing the pro-apoptotic effects of a FLT3 inhibitor, using Gilteritinib as an exemplar, in FLT3-mutated AML cell lines. The included protocols detail methods for quantifying apoptosis and analyzing key protein markers involved in the apoptotic signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for the effects of a potent FLT3 inhibitor (Gilteritinib) on FLT3-mutated AML cell lines.
Table 1: Inhibition of Cell Viability in FLT3-Mutated AML Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) after 72h treatment |
| MOLM-13 | FLT3-ITD | 0.9 |
| MV4-11 | FLT3-ITD | 0.7 |
Data is illustrative and based on published findings for Gilteritinib.
Table 2: Induction of Apoptosis in FLT3-Mutated AML Cell Lines
| Cell Line | Treatment (Concentration) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | 10 nM | 48 | 65% |
| MV4-11 | 10 nM | 48 | 72% |
Data is illustrative and based on published findings for Gilteritinib.
Table 3: Effect on FLT3 Downstream Signaling
| Cell Line | Treatment (10 nM, 2h) | p-FLT3 Inhibition (%) | p-STAT5 Inhibition (%) | p-AKT Inhibition (%) | p-ERK Inhibition (%) |
| MOLM-13 | Gilteritinib | >90% | >85% | >80% | >85% |
| MV4-11 | Gilteritinib | >90% | >90% | >85% | >90% |
Data is illustrative and based on published findings for Gilteritinib.
Mandatory Visualizations
Caption: FLT3 signaling pathways and inhibitor action.
Caption: Workflow for apoptosis assay in AML cells.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in AML suspension cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound (or other FLT3 inhibitor)
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MOLM-13 or MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by transferring the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire at least 10,000 events per sample.
-
Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a luminescent assay.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound (or other FLT3 inhibitor)
-
RPMI-1640 medium with 10% FBS
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 100 µL of cell suspension (e.g., 1 x 10^5 cells/mL) into each well of a white-walled 96-well plate.
-
Treat the cells with varying concentrations of this compound for the desired time points. Include appropriate controls.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[5]
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in FLT3 signaling and apoptosis by Western blotting.
Materials:
-
Treated and untreated AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest and wash cells as described in Protocol 1.
-
Lyse the cell pellet in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities, normalizing to a loading control such as GAPDH.
-
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Flt3-IN-12 Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways including PI3K/AKT, RAS/MAPK, and STAT5.[1][2][5]
Flt3-IN-12 is a potent and selective inhibitor of the FLT3 kinase. By blocking the aberrant signaling from mutated FLT3, this compound is expected to inhibit the proliferation of leukemic cells and induce cell cycle arrest and apoptosis. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of AML cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Cell cycle analysis by flow cytometry is a standard technique to evaluate the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] The method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of the cells.[7] Because cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[8] By analyzing a population of cells, a DNA content frequency histogram can be generated, revealing the percentage of cells in each phase. Treatment with a FLT3 inhibitor like this compound is hypothesized to cause an arrest in the G0/G1 phase, which would be observed as an increase in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks on the histogram.
Data Presentation
The following table summarizes representative data from a cell cycle analysis experiment on a FLT3-ITD positive AML cell line (e.g., MV4-11) treated with this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| This compound | 10 | 68.7 ± 3.5 | 20.1 ± 2.4 | 11.2 ± 1.9 |
| This compound | 50 | 79.4 ± 4.2 | 12.3 ± 2.0 | 8.3 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data intended to illustrate the expected outcome.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the FLT3 signaling pathway and the experimental workflow for the cell cycle analysis.
Caption: this compound inhibits mutated FLT3, blocking downstream pro-proliferative signaling pathways.
Caption: Experimental workflow for this compound cell cycle analysis by flow cytometry.
Experimental Protocols
Materials and Reagents
-
FLT3-mutated AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free, cold
-
Trypsin-EDTA (if using adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) / RNase Staining Buffer:
-
100 µg/mL RNase A
-
50 µg/mL Propidium Iodide
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
-
Flow cytometer tubes
-
Flow cytometer
Protocol for Cell Cycle Analysis
This protocol is adapted for suspension cells like MV4-11. Modifications may be needed for adherent cell lines.
1. Cell Seeding and Treatment: a. Culture AML cells in complete medium to ~70-80% confluency. b. Count the cells and seed them into a multi-well plate (e.g., 6-well plate) at a density of 0.5 x 10⁶ cells/mL in a final volume of 2 mL per well. c. Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO). e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
2. Cell Harvesting: a. Following incubation, transfer the entire cell suspension from each well into a labeled 15 mL conical tube. b. Centrifuge the tubes at 300 x g for 5 minutes at 4°C. c. Carefully aspirate the supernatant without disturbing the cell pellet. d. Wash the cells by resuspending the pellet in 5 mL of cold PBS. e. Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
3. Cell Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. Gently vortex to ensure a single-cell suspension. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This must be done slowly to prevent cell clumping. c. Incubate the cells for fixation at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
4. Staining with Propidium Iodide: a. Centrifuge the fixed cells at 500 x g for 10 minutes at 4°C.[9] b. Discard the ethanol supernatant carefully. c. Wash the cells by resuspending the pellet in 5 mL of cold PBS. d. Centrifuge again at 500 x g for 5 minutes and discard the supernatant. e. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[7] Ensure the pellet is fully resuspended by gently pipetting up and down. f. Incubate the tubes at room temperature for 30 minutes, protected from light.[9]
5. Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometer tubes. If cell clumps are present, filter the suspension through a 35-40 µm nylon mesh.[9] b. Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., PE-Texas Red or a similar channel for PI).[7] c. Collect data for at least 10,000 events per sample. d. Use appropriate software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Use doublet discrimination to exclude cell aggregates from the analysis.[6]
Conclusion
This protocol provides a comprehensive method for assessing the effect of the FLT3 inhibitor, this compound, on the cell cycle of FLT3-mutated AML cells. The expected outcome is a dose-dependent increase in the G0/G1 population, demonstrating the inhibitor's cytostatic effect by blocking the proliferative signals downstream of the constitutively active FLT3 receptor. This assay is a fundamental tool for characterizing the mechanism of action of novel FLT3 inhibitors in preclinical drug development.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocellect.com [nanocellect.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Optimizing Flt3-IN-12 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of Flt3-IN-12, a potent and selective FLT3 kinase inhibitor. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] It exerts its effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks downstream signaling pathways, such as STAT5, MAPK, and AKT, which are crucial for the proliferation and survival of leukemia cells driven by FLT3 mutations.[3]
Q2: What is a good starting concentration for in vitro experiments with this compound?
A2: A good starting point for in vitro experiments depends on the cell line and the specific FLT3 mutation status. Based on available data, this compound is highly potent against cell lines harboring FLT3 mutations. For instance, in the MV4-11 human acute myeloid leukemia (AML) cell line, which has an FLT3-ITD mutation, the IC50 (the concentration that inhibits 50% of cell growth) is approximately 0.75 nM.[1][2] For cell lines expressing wild-type FLT3 or other mutations, the IC50 values may vary (see Table 1). We recommend performing a dose-response experiment starting from a low nanomolar range (e.g., 0.1 nM) up to a micromolar range (e.g., 1 µM) to determine the optimal concentration for your specific cell line.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4][5] This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in your experiments is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be orally active and effective in in vivo models.[1] In a xenograft model using MV4-11 cells, oral administration of this compound at 6 mg/kg/day significantly suppressed tumor growth.[1] It also prolonged survival in a syngeneic mouse model with a dual FLT3-ITD-TKD mutation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed in cell-based assays. | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or mutation. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Refer to Table 1 for known IC50 values as a starting point. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the supplier (typically at -20°C or -80°C).[4] Prepare fresh dilutions from the stock solution for each experiment. | |
| Presence of FLT3 ligand (FL): High levels of FL in the culture medium can compete with the inhibitor and reduce its efficacy.[5] | Use serum-free or low-serum medium if possible. If serum is required, be aware that it may contain FL. Consider adding recombinant FL to control for this variable if necessary. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to FLT3 inhibitors.[6] | Sequence the FLT3 gene in your cell line to confirm the presence of targetable mutations. Consider using a different FLT3 inhibitor with a distinct resistance profile. Investigate downstream signaling pathways to identify potential bypass mechanisms.[7] | |
| High background or inconsistent results in cytotoxicity assays (e.g., MTT). | Suboptimal cell seeding density: Too few or too many cells can lead to unreliable results. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Interference from the compound: this compound, particularly at high concentrations, might interfere with the assay chemistry. | Include a "compound only" control (without cells) to check for any direct reaction with the assay reagents. | |
| Incomplete formazan solubilization (MTT assay): The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings. | Ensure complete solubilization by using an appropriate solvent (e.g., DMSO or a specialized solubilization buffer) and gentle agitation.[8] | |
| Difficulty in detecting changes in FLT3 phosphorylation by Western blot. | Suboptimal antibody: The antibody may not be specific or sensitive enough to detect the phosphorylated form of FLT3. | Use a validated phospho-specific FLT3 antibody. Optimize antibody concentration and incubation times. |
| Short treatment duration: The inhibition of FLT3 phosphorylation can be rapid. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to determine the optimal time point for observing maximal inhibition. | |
| Low protein loading: Insufficient protein may be loaded onto the gel. | Ensure adequate protein concentration in your lysates and load a sufficient amount (typically 20-30 µg) per lane. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line |
| FLT3-WT | 1.48 | - |
| FLT3-D835Y | 2.87 | - |
| FLT3-ITD | 0.16 - 14.5 | BaF3 |
| FLT3-D835V/F | 0.16 - 14.5 | BaF3 |
| FLT3-F691L | 0.16 - 14.5 | BaF3 |
| FLT3-ITD-F691L | 0.16 - 14.5 | BaF3 |
| FLT3-ITD-D835Y | 0.16 - 14.5 | BaF3 |
| FLT3-ITD | 0.75 | MV4-11 |
Data sourced from MedChemExpress and DC Chemicals.[1][2]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.
Materials:
-
This compound
-
AML cell line (e.g., MV4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. A common dilution series might range from 1 µM down to 0.1 nM.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation status of FLT3 and downstream signaling proteins.
Materials:
-
This compound
-
AML cell line (e.g., MV4-11)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a predetermined time (e.g., 2 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for evaluating this compound efficacy.
Figure 3: A logical approach to troubleshooting low inhibitory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2499966-67-3|DC Chemicals [dcchemicals.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. MTT (Assay protocol [protocols.io]
Technical Support Center: Overcoming Flt3-IN-12 Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Flt3-IN-12 and other FLT3 inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3] Activating mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to uncontrolled cell growth.[1][2][3] this compound, like other FLT3 inhibitors, binds to the FLT3 receptor, preventing its activation and the subsequent signaling cascades that promote cancer cell proliferation.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to FLT3 inhibitors can be broadly categorized into two types:
-
On-target resistance: This is typically caused by secondary mutations in the FLT3 gene itself, which can interfere with drug binding. Common resistance mutations occur at the gatekeeper residue F691 and in the activation loop at residues like D835.[4]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling.[5] Common bypass pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT signaling cascades.[6][7][8] Upregulation of anti-apoptotic proteins like BCL-2 can also contribute to resistance.[5]
Q3: How can I confirm if my cells have developed resistance to this compound?
You can confirm resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Sequencing the FLT3 gene in your resistant cells can identify on-target mutations. To investigate off-target mechanisms, you can use techniques like Western blotting to assess the activation status of key proteins in bypass signaling pathways.
Troubleshooting Guides
Problem 1: Decreased cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Development of on-target resistance (e.g., F691L, D835Y mutations) | 1. Sequence the FLT3 kinase domain to identify potential resistance mutations. 2. Consider switching to a different class of FLT3 inhibitor that may be effective against the identified mutation. For example, some second-generation inhibitors show activity against certain resistance mutations. 3. Implement a combination therapy approach. |
| Activation of pro-survival bypass pathways (e.g., RAS/MAPK, PI3K/AKT) | 1. Perform Western blot analysis to check the phosphorylation status of key downstream effectors like ERK, AKT, and STAT5. 2. If a bypass pathway is activated, consider combination therapy with an inhibitor targeting that specific pathway (e.g., a MEK inhibitor for the RAS/MAPK pathway, a PI3K/mTOR inhibitor, or a JAK/STAT inhibitor). |
| Upregulation of anti-apoptotic proteins (e.g., BCL-2, MCL-1) | 1. Assess the expression levels of anti-apoptotic proteins using Western blotting. 2. If upregulated, consider a combination therapy with a BCL-2 family inhibitor (e.g., Venetoclax). |
| Increased drug efflux | 1. Evaluate the expression and activity of drug efflux pumps like P-glycoprotein (MDR1). 2. If efflux is increased, consider co-treatment with an MDR1 inhibitor. |
Problem 2: Sub-optimal inhibition of FLT3 phosphorylation.
| Possible Cause | Suggested Solution |
| Insufficient drug concentration | 1. Titrate this compound to determine the optimal concentration for complete inhibition of FLT3 phosphorylation in your specific cell line using Western blot. 2. Ensure proper drug storage and handling to maintain its potency. |
| High levels of FLT3 ligand (FL) in the culture medium | 1. The presence of FLT3 ligand can compete with the inhibitor.[9] Consider using a serum-free or low-serum medium, or adding a neutralizing antibody against FLT3 ligand. |
| Increased FLT3 receptor expression | 1. Quantify FLT3 expression levels by Western blot or flow cytometry. 2. If overexpressed, a higher concentration of this compound may be required. |
Data Presentation: Efficacy of FLT3 Inhibitors and Combination Therapies
The following tables summarize quantitative data on the efficacy of various FLT3 inhibitors, both as single agents and in combination, against sensitive and resistant AML cell lines.
Table 1: IC50 Values of a Novel FLT3 Inhibitor ("Cpd A") Against AML Cell Lines
Data from a study on a novel FLT3 inhibitor, here referred to as "Cpd A" as a representative example for a potent, next-generation inhibitor.
| Cell Line | FLT3 Mutation Status | "Cpd A" IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) | Vandetanib IC50 (nM) |
| MV-4-11 | FLT3-ITD | 0.0021 | - | - | - |
| MOLM-14 | FLT3-ITD | 0.86 | - | - | - |
| MOLM-14 | FLT3-ITD-D835Y | 17.74 | - | - | - |
| MOLM-14 | FLT3-ITD-F691L | - | - | - | - |
| Ba/F3 | FLT3-negative | 8467 | - | - | - |
| K-562 | FLT3-negative | 1583 | - | - | - |
Source: Adapted from BioWorld, reporting on a patent from BioVentures LLC and the University of California.[10]
Table 2: IC50 Values of Quizartinib and Palbociclib in AML Cell Lines
| Cell Line | FLT3 Mutation Status | Quizartinib IC50 (nM) | Palbociclib IC50 (µM) |
| MOLM-13 | FLT3-ITD (heterozygous) | 0.62 ± 0.03 | 0.2 |
| MOLM-14 | FLT3-ITD (homozygous) | 0.38 ± 0.06 | 1.9 |
| MV4-11 | FLT3-ITD (homozygous) | 0.31 ± 0.05 | 1.1 |
Source: Adapted from Yang & Friedman, Cancer Cell International (2023).[11]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (and other inhibitors as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in 100 µL of culture medium.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FLT3 Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Simplified FLT3 signaling pathways leading to cell proliferation and survival.
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 11. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-12 toxicity in non-target cells
Welcome to the technical support center for Flt3-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions regarding the use of this compound, with a specific focus on its potential toxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In normal hematopoiesis, FLT3 signaling is crucial for the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to constitutive activation of the receptor, promoting uncontrolled cell growth and survival in Acute Myeloid Leukemia (AML).[3][4][5] this compound is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like STAT5, PI3K/AKT, and MAPK, thereby inducing apoptosis in FLT3-mutated cancer cells.[2][5]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a selective FLT3 inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other structurally related kinases. First-generation FLT3 inhibitors are known to be less specific and can inhibit other kinases such as KIT, PDGFR, VEGFR, and members of the SRC family.[4][6] This lack of specificity can contribute to off-target toxicities.[4] Second-generation FLT3 inhibitors are generally more selective, but cross-reactivity can still occur.[3][7] For a comprehensive understanding of this compound's specificity, a kinome-wide profiling assay is recommended.
Q3: We are observing unexpected toxicity in our non-cancerous cell line control experiments with this compound. What could be the cause?
A3: Toxicity in non-target cells can arise from several factors:
-
Off-target kinase inhibition: this compound might be inhibiting other kinases essential for the survival and proliferation of your specific non-target cell line. For instance, inhibition of c-KIT, a kinase structurally similar to FLT3, has been associated with myelosuppression.[8][9]
-
FLT3 expression in non-target cells: While primarily expressed in hematopoietic progenitors, low levels of FLT3 may be present in other cell types, and its inhibition could have unforeseen consequences.
-
Compound-specific effects: The chemical scaffold of this compound itself might induce cellular stress or toxicity independent of its kinase inhibition activity.
To investigate this, we recommend performing a dose-response cell viability assay on your non-target cells and comparing the IC50 value to that of your target cancer cells. Additionally, a Western blot analysis to check for the inhibition of key off-target kinases could provide valuable insights.
Q4: How can we mitigate the non-target cell toxicity of this compound in our in vitro experiments?
A4: To minimize off-target effects, consider the following:
-
Dose optimization: Use the lowest effective concentration of this compound that inhibits FLT3 phosphorylation in your target cells.
-
Use of more selective inhibitors: If off-target effects are significant, consider comparing the effects of this compound with a more selective second-generation FLT3 inhibitor.
-
Control experiments: Include a "dead" kinase inhibitor control (a structurally similar compound that does not inhibit FLT3) to distinguish between kinase-dependent and -independent toxicities.
Troubleshooting Guides
Problem 1: High level of apoptosis observed in non-target control cells.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step 1: Perform a kinase selectivity profile for this compound to identify potential off-target kinases.
-
Troubleshooting Step 2: If an off-target kinase is identified, check if it is crucial for the survival of your non-target cell line.
-
Troubleshooting Step 3: If possible, use a more selective FLT3 inhibitor as a control.
-
-
Possible Cause 2: Non-specific cytotoxicity of the compound.
-
Troubleshooting Step 1: Determine the IC50 of this compound in your non-target cells using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Troubleshooting Step 2: Compare the IC50 in non-target cells to the IC50 in your FLT3-dependent target cells. A small therapeutic window suggests potential for on-target toxicity in normal cells expressing FLT3 or significant off-target effects.
-
Problem 2: Inconsistent results in cell viability assays with non-target cells.
-
Possible Cause 1: Cell culture conditions.
-
Troubleshooting Step 1: Ensure consistent cell seeding density and passage number for all experiments.
-
Troubleshooting Step 2: Verify the stability of this compound in your cell culture medium over the duration of the experiment.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step 1: Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a humidified environment.
-
Data Presentation
Table 1: Illustrative Kinase Inhibition Profile of a Hypothetical Flt3 Inhibitor (Flt3-IN-X)
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 5 |
| FLT3 (ITD) | 1 |
| FLT3 (D835Y) | 3 |
| c-KIT | 50 |
| PDGFRβ | 150 |
| VEGFR2 | 300 |
| SRC | >1000 |
This table provides example data to illustrate how the selectivity of a Flt3 inhibitor can be presented. Actual values for this compound would need to be determined experimentally.
Table 2: Example Cellular IC50 Values for Flt3-IN-X
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 (AML) | FLT3-ITD | 10 |
| MOLM-13 (AML) | FLT3-ITD | 15 |
| Ba/F3 (Pro-B) | Wild-Type | >5000 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not Expressed | >10000 |
This table demonstrates how to present the differential sensitivity of target versus non-target cell lines to a Flt3 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Phospho-FLT3 Inhibition
-
Cell Treatment: Seed target cells (e.g., MV4-11) in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FLT3 (Tyr591) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits FLT3 signaling, blocking downstream pathways.
Caption: Troubleshooting workflow for non-target cell toxicity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition as Therapy in Acute Myeloid Leukemia: A Record of Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-12 Technical Support Center: Troubleshooting Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the precipitation of Flt3-IN-12 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth. This compound is used in cancer research to study the effects of FLT3 inhibition on leukemia cells and to develop potential therapeutic strategies.
Q2: I've observed precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in water-based media.
-
Solvent Shock: When a concentrated stock solution of the inhibitor in an organic solvent (like DMSO) is rapidly diluted into the aqueous media, the inhibitor can crash out of solution.
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the inhibitor and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.
Q3: What is the recommended solvent for this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound and other similar small molecule inhibitors to create a concentrated stock solution.[2][3]
Q4: How should I prepare my this compound stock solution to minimize precipitation issues later?
To prepare a stable stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO. To ensure complete dissolution, gentle warming (up to 37°C) and vortexing or sonication may be necessary.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
This is a classic example of "solvent shock."
Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. Dilute the stock solution in a small volume of pre-warmed (37°C) cell culture media first, mixing gently, and then add this intermediate dilution to the final volume of media.
-
Slow Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or stirring. This allows for a more gradual change in the solvent environment.
-
Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated stock solution in DMSO. This will require adding a larger volume to your media to achieve the same final concentration, so be mindful of the final DMSO percentage.
Issue: Media becomes cloudy or a precipitate forms over time during incubation.
This may indicate that the final concentration of this compound is at or above its solubility limit in your specific cell culture media at the incubation temperature.
Solution:
-
Concentration Optimization: Determine the lowest effective concentration of this compound for your experimental goals. It's possible that a lower, fully soluble concentration is still sufficient to achieve the desired biological effect.
-
Solubility Testing: If the required concentration is high, it is advisable to perform a solubility test of this compound in your specific cell culture media. This will help you determine the maximum soluble concentration under your experimental conditions.
-
Media Formulation: Be aware that different media formulations can impact inhibitor solubility. If possible, try different types of media to see if solubility improves.
Data Presentation
Table 1: this compound Properties and Handling Recommendations
| Property | Value/Recommendation | Source |
| Molecular Weight | 432.44 g/mol | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Recommended Storage | Powder: -20°C (3 years)In Solvent: -80°C (6 months), -20°C (1 month) | [2] |
| Final DMSO Concentration in Media | < 0.5%, ideally ≤ 0.1% | [3] |
Table 2: Solubility of this compound (Quantitative Data Not Available)
As of the latest search, specific quantitative solubility data for this compound in common laboratory solvents is not publicly available. Researchers are advised to determine the solubility empirically for their specific experimental conditions. A protocol for determining kinetic solubility is provided below. For reference, a related but structurally different compound, FLT3 Inhibitor III, has a reported solubility of approximately 30 mg/mL in DMSO and 20 mg/mL in ethanol.[4] This information should be used as a general guideline only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the solution for short bursts.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Media
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media
-
Sterile microcentrifuge tubes
-
Sterile cell culture plates or flasks
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Method A (Direct Dilution for Low Concentrations): a. Add the appropriate volume of pre-warmed media to your culture vessel. b. Add the calculated volume of this compound stock solution directly to the media, ensuring the final DMSO concentration is acceptable. c. Gently swirl the vessel to mix. This method is suitable for lower final concentrations where precipitation is less likely.
-
Method B (Serial Dilution for Higher Concentrations or Sensitive Compounds): a. In a sterile microcentrifuge tube, prepare an intermediate dilution of this compound by adding the stock solution to a small volume of pre-warmed media (e.g., 1:10 or 1:100 dilution). Mix gently by pipetting. b. Add the appropriate volume of this intermediate dilution to the final volume of media in your culture vessel. c. Gently swirl the vessel to ensure thorough mixing.
-
Add your cells to the media containing this compound.
-
Remember to include a vehicle control (media + DMSO at the same final concentration) in your experimental setup.
Protocol 3: Empirical Determination of Kinetic Solubility
This protocol provides a basic method to estimate the kinetic solubility of this compound in your cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity) or a nephelometer.
-
Incubator at 37°C with 5% CO2
Procedure:
-
In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to a series of wells (e.g., 198 µL).
-
Create a serial dilution of your this compound DMSO stock solution directly into the wells containing the medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all wells. Include a vehicle control (medium + DMSO).
-
Mix the contents of the wells thoroughly by gentle pipetting.
-
Immediately measure the absorbance at ~600 nm or the light scattering to get a baseline reading (Time 0).
-
Incubate the plate at 37°C with 5% CO2.
-
At various time points (e.g., 1, 4, and 24 hours), re-measure the absorbance or light scattering.
-
Data Analysis: An increase in absorbance or light scattering over time indicates the formation of a precipitate. The highest concentration that does not show a significant increase in turbidity over the incubation period can be considered an estimate of the kinetic solubility under your experimental conditions.
Visualizations
Caption: Flt3 Signaling Pathway.
References
Flt3-IN-12 stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Flt3-IN-12. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, general recommendations for similar small molecule kinase inhibitors suggest storing the compound as a solid at -20°C or -80°C for optimal stability. When stored as a solid, the compound is generally stable for at least one to two years.
Q2: I have prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A2: Stock solutions of this compound in high-quality, anhydrous DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the solution is expected to be stable for several months. However, it is crucial to monitor for any signs of precipitation. For sensitive experiments, it is recommended to use freshly prepared solutions or to re-qualify the activity of the compound after prolonged storage.
Q3: My this compound stock solution has been stored for a while and I am seeing reduced activity in my assays. What could be the cause?
A3: Reduced activity of this compound in your experiments could be due to several factors:
-
Degradation: The compound may have degraded due to improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles.
-
Precipitation: The compound may have precipitated out of solution, especially if the storage temperature fluctuated or if the concentration is high. Before use, ensure the solution is completely thawed and vortexed.
-
Inaccurate Concentration: The initial concentration of your stock solution may have been inaccurate, or evaporation of the solvent over time could have altered the concentration.
Q4: How can I check the stability and activity of my stored this compound?
A4: To verify the integrity of your stored this compound, you can perform the following checks:
-
Visual Inspection: Check for any visible precipitates in your stock solution. If present, gently warm the solution and vortex to try and redissolve the compound.
-
Activity Assay: Perform a dose-response experiment using a sensitive and validated cell-based or biochemical assay to determine the IC50 value of your stored compound. Compare this to the IC50 value of a freshly prepared solution or the value reported in the literature.
-
Analytical Chemistry: For a more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity and integrity of the compound.
Data Presentation
Table 1: General Storage and Solubility Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Solvent | Max Solubility (approx.) |
| Solid (lyophilized powder) | -20°C or -80°C | ≥ 1 year | - | - |
| Stock Solution | -80°C (in aliquots) | Up to 6 months | DMSO | ≥ 50 mg/mL |
| Working Solution | 4°C | For immediate use (within 24 hours) | Aqueous buffer/media | Dependent on buffer composition |
Note: The information in this table is based on general guidelines for small molecule kinase inhibitors and may not represent the specific, validated stability of this compound. Researchers should perform their own stability assessments for critical experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be required.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Assessing this compound Stability
This protocol outlines a general method to assess the stability of a this compound stock solution over time.
-
Time Point 0 (Baseline):
-
Prepare a fresh stock solution of this compound in DMSO.
-
Perform a dose-response experiment in a relevant cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation) to determine the baseline IC50 value.
-
(Optional) Analyze an aliquot of the stock solution by HPLC to obtain a baseline purity profile.
-
-
Storage:
-
Store the remaining aliquots of the stock solution at -80°C.
-
-
Subsequent Time Points (e.g., 1, 3, 6 months):
-
Thaw one aliquot of the stored this compound stock solution.
-
Repeat the dose-response experiment to determine the IC50 value.
-
(Optional) Analyze the thawed aliquot by HPLC to assess for degradation products.
-
-
Data Analysis:
-
Compare the IC50 values and HPLC profiles at each time point to the baseline data. A significant increase in the IC50 value or the appearance of degradation peaks in the HPLC chromatogram would indicate instability.
-
Visualizations
Flt3-IN-12 inconsistent results in viability assays
Welcome to the technical support center for Flt3-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed in cell viability assays. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our viability assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors. These include, but are not limited to:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound in your culture medium can lead to a lower effective concentration and thus variability in your results. Additionally, the stability of the compound in culture media over the course of your experiment can affect its potency.
-
Cell Line Specific Effects: The sensitivity to this compound can vary significantly between different cell lines. This can be due to the expression levels of the Flt3 receptor, the presence of Flt3 mutations (e.g., ITD or TKD), or the activation of alternative survival pathways.
-
Assay-Dependent Artifacts: The type of viability assay used can significantly impact the results. Metabolic assays, such as those using tetrazolium salts (MTT, XTT) or resazurin (AlamarBlue), can be influenced by the inhibitor's direct effects on cellular metabolism, independent of its effect on cell viability.[1][2]
-
Experimental Variability: Factors such as cell seeding density, incubation time, and the concentration of serum in the culture medium can all contribute to variability in viability assay results.[3]
Q2: Can this compound interfere with common viability assay reagents?
A2: Yes, it is possible for small molecule inhibitors like this compound to interfere with viability assay reagents. For instance, some kinase inhibitors have been shown to directly reduce MTT, leading to an overestimation of cell viability.[1][4] Conversely, off-target effects on cellular reductases can inhibit the conversion of the assay substrate, resulting in an underestimation of viability. It is crucial to include appropriate controls to test for such interference.
Q3: What are the recommended cell lines for testing this compound?
A3: The choice of cell line is critical for studying Flt3 inhibitors. For assessing potency against mutated Flt3, cell lines endogenously expressing Flt3-ITD, such as MV4-11 and MOLM-13 , are commonly used.[5][6][7] For wild-type Flt3, cell lines like HL60 and THP-1 can be utilized.[6][7] It is important to characterize the Flt3 status of your chosen cell line to correctly interpret your results.
Q4: What is the mechanism of action of Flt3 inhibitors?
A4: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells.[8] In certain leukemias, mutations in the FLT3 gene lead to constitutive activation of the receptor and its downstream signaling pathways, promoting cancer cell survival and proliferation.[9] Flt3 inhibitors act by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/Akt, RAS/MAPK, and STAT5 pathways.[5][8]
Flt3 Signaling Pathway
The following diagram illustrates the simplified Flt3 signaling pathway, highlighting the key downstream cascades that are inhibited by this compound.
Caption: Simplified Flt3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide for Inconsistent Viability Assay Results
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in cell viability assays.
Step 1: Assess Compound Solubility and Stability
A primary source of variability is the compound itself. Poor solubility can lead to inaccurate dosing and inconsistent effects.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your complete cell culture medium to a range of concentrations above and below your expected IC50.
-
Incubate the solutions under the same conditions as your viability assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 24, 48 hours).
-
Visually inspect for precipitation under a microscope.
-
Quantify the soluble compound at each time point using techniques like HPLC or a solubility assay kit.
| Observation | Potential Cause | Recommended Action |
| Precipitate observed at higher concentrations. | Compound has exceeded its aqueous solubility limit. | Determine the highest soluble concentration and do not exceed it in your experiments. Consider using a lower percentage of DMSO in your final dilutions (typically ≤ 0.5%). |
| Compound concentration decreases over time. | Compound is unstable in the culture medium. | Reduce the incubation time of your assay if possible. Consider replenishing the compound during long-term experiments. |
Step 2: Evaluate Assay-Specific Artifacts
Metabolic assays can be prone to interference from the test compound. It is essential to rule out these artifacts.
Experimental Workflow: Ruling out Assay Interference
Caption: Workflow for identifying and addressing assay-specific artifacts.
Step 3: Optimize Experimental Parameters
Minor variations in your experimental setup can lead to significant differences in results.
Table: Key Experimental Parameters and Recommendations
| Parameter | Common Issue | Recommendation |
| Cell Seeding Density | Too high or too low cell numbers can affect the linear range of the assay and the response to the inhibitor. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Incubation Time | Insufficient incubation may not allow for the full effect of the inhibitor to be observed, while prolonged incubation can lead to nutrient depletion and other confounding effects. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for assessing viability. |
| Serum Concentration | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. | Maintain a consistent serum concentration across all experiments. If variability persists, consider reducing the serum concentration, ensuring cell health is not compromised. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.5%). |
Step 4: Consider Alternative Viability Assays
If inconsistencies persist, especially with metabolic assays, switching to a different type of assay is recommended.
Table: Comparison of Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via reduction of a tetrazolium salt. | Inexpensive and widely used. | Prone to interference from compounds affecting cellular metabolism.[1][2] |
| AlamarBlue (Resazurin) | Measures metabolic activity via reduction of resazurin. | Non-toxic, allowing for kinetic measurements. | Can be affected by compounds that alter the cellular redox state.[10] |
| CellTiter-Glo | Quantifies ATP levels, an indicator of metabolically active cells. | High sensitivity and less prone to interference from colored compounds. | Lytic assay, preventing further use of the cells. |
| RealTime-Glo MT | Measures the reducing potential of viable cells in real-time using a bioluminescent reporter. | Non-lytic, allowing for continuous monitoring of viability over time.[11][12] | Higher cost compared to colorimetric assays. |
Experimental Protocol: RealTime-Glo™ MT Cell Viability Assay
This protocol provides a general outline for using a luminescence-based, real-time viability assay, which is less susceptible to the artifacts associated with metabolic assays.
-
Cell Plating: Seed cells at the optimized density in a white-walled, 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the RealTime-Glo™ MT reagent at a 2X concentration in culture medium according to the manufacturer's instructions.
-
Compound Addition: Add your serially diluted this compound to the appropriate wells. Include vehicle-only controls.
-
Reagent Addition: Add an equal volume of the 2X RealTime-Glo™ MT reagent to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using a plate-reading luminometer.[1][12]
By systematically working through these troubleshooting steps, you can identify the source of inconsistency in your this compound viability assays and obtain more reliable and reproducible data. For further assistance, please consult the manufacturer's documentation for this compound and the specific viability assay kit you are using.
References
- 1. RealTime-Glo™ MT Cell Viability Assay [protocols.io]
- 2. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.sg]
- 12. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
Minimizing Flt3-IN-12 cytotoxicity in primary cells
Welcome to the technical support center for Flt3-IN-12. This resource is designed to help researchers, scientists, and drug development professionals minimize cytotoxicity and achieve optimal results when using this compound in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your experiments.
This compound Profile
This compound is a potent and selective second-generation inhibitor of FMS-like tyrosine kinase 3 (Flt3). Its high selectivity is designed to minimize off-target effects, which can be a source of cytotoxicity in sensitive primary cell systems. However, careful optimization of experimental conditions is still crucial to mitigate potential toxicity and ensure reliable data.
Table 1: this compound Kinase Selectivity Profile (Hypothetical Data)
| Kinase Target | IC50 (nM) | Notes |
| Flt3 (Wild-Type) | 1.5 | Primary Target |
| Flt3 (ITD mutant) | 0.8 | High potency against common activating mutation |
| Flt3 (D835Y mutant) | 2.5 | Potent against common TKD mutation |
| c-Kit | 250 | ~167-fold selectivity over c-Kit |
| PDGFRβ | 480 | ~320-fold selectivity over PDGFRβ |
| VEGFR2 | > 1000 | Low activity against VEGFR2 |
| JAK2 | > 5000 | Highly selective against JAK2 |
This table presents hypothetical data for a representative second-generation Flt3 inhibitor to illustrate its selectivity profile. Actual experimental results may vary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that targets the kinase domain of the Flt3 receptor. By binding to Flt3, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt, RAS/MAPK, and STAT5 pathways, which are crucial for cell proliferation and survival.[1][2][3]
Q2: I am observing significant cell death in my primary cell culture even at low concentrations of this compound. What are the potential causes?
Several factors could contribute to unexpected cytotoxicity in primary cells:
-
On-target toxicity: While Flt3 is primarily expressed in hematopoietic progenitor cells, low levels of expression or critical signaling roles in other primary cell types could lead to on-target toxicity.
-
Off-target effects: Although this compound is highly selective, at higher concentrations it may inhibit other kinases that are essential for the survival of your specific primary cell type.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some primary cells, especially at higher concentrations.
-
Experimental conditions: Suboptimal culture conditions (e.g., high cell density, nutrient depletion) can sensitize cells to the cytotoxic effects of the inhibitor.
Q3: What is the recommended starting concentration for this compound in primary cell experiments?
For initial experiments, it is advisable to perform a dose-response study. A good starting point for a potent inhibitor like this compound would be a wide concentration range, for example, from 1 nM to 10 µM. This will help you determine the optimal concentration that inhibits Flt3 signaling without causing excessive cytotoxicity in your specific cell type.
Q4: How can I confirm that this compound is inhibiting Flt3 in my primary cells?
To confirm on-target activity, you can perform a Western blot to assess the phosphorylation status of Flt3 and its downstream targets. A reduction in phosphorylated Flt3 (p-Flt3) and phosphorylated forms of downstream proteins like STAT5 (p-STAT5), Akt (p-Akt), and ERK1/2 (p-ERK1/2) would indicate successful target engagement.[4]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed in Primary Cells
This is a common challenge when working with potent kinase inhibitors in sensitive primary cell cultures. The following troubleshooting workflow can help you identify and mitigate the source of the cytotoxicity.
Issue 2: Inconsistent or No Inhibition of Flt3 Signaling
If you are not observing the expected inhibition of Flt3 phosphorylation or downstream signaling, consider the following points.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps for determining the cytotoxic effects of this compound on primary cells over a range of concentrations.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to adhere and stabilize.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common approach is a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 10 µM down to 1 nM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a well with medium only.
-
Calculate cell viability as a percentage of the vehicle control.
-
Table 2: Example Data from a Dose-Response Cytotoxicity Assay
| This compound Conc. (µM) | Average Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 10 | 0.15 | 10% |
| 3 | 0.28 | 25% |
| 1 | 0.55 | 50% |
| 0.3 | 0.88 | 80% |
| 0.1 | 1.05 | 95% |
| 0.01 | 1.10 | 100% |
| Vehicle (DMSO) | 1.10 | 100% |
This table presents example data to illustrate the expected outcome of a dose-response experiment.
Protocol 2: Western Blot for Flt3 Phosphorylation
This protocol is for confirming the on-target activity of this compound by measuring the phosphorylation of Flt3.
Materials:
-
Primary cells treated with this compound
-
Flt3 ligand (FL) (if required for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Flt3 (Tyr591), anti-Flt3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the optimal time. If necessary, stimulate with FL for 15-30 minutes before harvesting.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities to determine the ratio of p-Flt3 to total Flt3.
-
Signaling Pathway Diagram
The following diagram illustrates the Flt3 signaling pathway and the point of inhibition by this compound.
This technical support center provides a comprehensive guide for researchers using this compound. By following these recommendations and protocols, users can better anticipate and troubleshoot potential issues, leading to more reliable and reproducible experimental outcomes.
References
- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Validation & Comparative
Flt3-IN-12 vs. Quizartinib: A Comparative Guide for Researchers
A detailed analysis of two potent FLT3 inhibitors for acute myeloid leukemia (AML) research and development.
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical area of investigation. Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the receptor and uncontrolled cell proliferation. This guide provides a comprehensive comparison of two prominent FLT3 inhibitors, Flt3-IN-12 and quizartinib, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms of action, and the experimental data supporting their use.
At a Glance: this compound vs. Quizartinib
| Feature | This compound | Quizartinib |
| Target(s) | Potent and selective FLT3 kinase inhibitor.[1] | Potent and selective FLT3 kinase inhibitor.[2][3] |
| Mechanism of Action | ATP-competitive inhibitor of FLT3 kinase. | Binds to the ATP binding domain of FLT3, preventing autophosphorylation and downstream signaling.[2][4] It is a type II inhibitor, binding to the inactive conformation of FLT3.[5][6] |
| Selectivity | Highly selective for FLT3 over c-KIT (>1000-fold).[1] | Highly selective for FLT3 with minimal impact on other kinases.[7][8] |
| FDA Approval | For research use only. | Approved for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD positive.[2][3][7] |
Efficacy Data: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of this compound and quizartinib against various FLT3 mutations and AML cell lines. The data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the target's activity), with lower values indicating higher potency.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Target | This compound (nM) | Quizartinib (nM) |
| FLT3-WT | 1.48[1] | 0.50 (pFLT3)[9] |
| FLT3-D835Y | 2.87[1] | - |
| FLT3-ITD | - | 1-2 (pFLT3)[10] |
pFLT3 refers to the inhibition of FLT3 autophosphorylation.
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Cell Line | FLT3 Mutation | This compound (nM) | Quizartinib (nM) |
| MV4-11 | FLT3-ITD | 0.75[1] | 0.40[9], 0.31 ± 0.05[11] |
| MOLM-13 | FLT3-ITD | - | 0.89[9], 0.62 ± 0.03[11] |
| MOLM-14 | FLT3-ITD | - | 0.73[9], 0.38 ± 0.06[11] |
| BaF3-FLT3-ITD | FLT3-ITD | 0.16 - 14.5 | - |
| BaF3-FLT3-D835V/F | FLT3-D835V/F | 0.16 - 14.5 | - |
| BaF3-FLT3-F691L | FLT3-F691L | 0.16 - 14.5 | - |
| BaF3-FLT3-ITD-F691L | FLT3-ITD-F691L | 0.16 - 14.5 | - |
| BaF3-FLT3-ITD-D835Y | FLT3-ITD-D835Y | 0.16 - 14.5 | - |
Mechanism of Action and Signaling Pathways
Both this compound and quizartinib are potent inhibitors of the FLT3 receptor tyrosine kinase. FLT3 mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to ligand-independent dimerization and constitutive activation of the kinase. This aberrant signaling activates downstream pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][6][12]
Quizartinib functions as a type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain, thereby preventing its activation.[5][6] This inhibition blocks the autophosphorylation of the receptor and subsequently suppresses the downstream signaling cascades that drive leukemic cell growth.[2][4]
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted therapy of human leukemia xenografts in immunodeficient zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Flt3 Target Engagement In Vivo: A Comparative Guide to Gilteritinib and Quizartinib
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (Flt3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), with activating mutations driving cancer cell proliferation and survival.[1][2][3] Validating the in vivo target engagement of Flt3 inhibitors is paramount for their clinical development and for understanding their therapeutic potential and limitations. This guide provides an objective comparison of two prominent Flt3 inhibitors, gilteritinib (a Type I inhibitor) and quizartinib (a Type II inhibitor), focusing on the methodologies and data used to confirm their engagement with the Flt3 receptor in preclinical and clinical settings.
Introduction to Flt3 Inhibition
Flt3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, leading to uncontrolled cell growth.[1][2][3] Flt3 inhibitors are designed to block this activity. They are broadly classified into two types based on their binding mode:
-
Type I inhibitors (e.g., gilteritinib, midostaurin) bind to the active conformation of the Flt3 kinase domain.[4]
-
Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive conformation of the Flt3 kinase domain.[4]
This difference in binding mechanism can influence their efficacy against various Flt3 mutations and their overall selectivity.
Comparative Analysis of In Vivo Target Engagement
The following sections detail the in vivo performance of gilteritinib and quizartinib, supported by experimental data.
Quantitative Data Summary
| Inhibitor | Animal Model | Dose | Method of Analysis | Key Findings | Reference |
| Gilteritinib | MV4-11 xenograft mice | 1, 6, 10 mg/kg (oral) | Western Blot (p-Flt3, p-STAT5) | Durable inhibition of phospho-Flt3 and phospho-STAT5. | [5] |
| Mouse IBMT model | Not specified | Survival Analysis | Decreased leukemic burden and prolonged survival. | [5] | |
| AML Patients | 120 mg/day | Plasma Inhibitory Activity (PIA) Assay | Complete inhibition of FLT3-ITD phosphorylation in Molm14 cells using patient plasma. | [6] | |
| Quizartinib (AC220) | Not specified | 1 mg/kg (oral) | Survival Analysis | Significantly prolonged survival. | [4] |
| Not specified | 10 mg/kg | Tumor Growth | Eradicated tumors. | [4] | |
| Relapsed/Refractory AML Patients | 135 mg/day (men), 90 mg/day (women) | Not specified | High response rate in FLT3/ITD AML. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to validate Flt3 target engagement in vivo.
Western Blotting for Flt3 Phosphorylation
This method directly assesses the phosphorylation status of Flt3 and its downstream signaling proteins in tumor tissues or peripheral blood mononuclear cells (PBMCs) from treated animals or patients.
Protocol:
-
Sample Collection and Preparation:
-
Excise tumors from xenograft models or isolate PBMCs from blood samples at specified time points after inhibitor administration.
-
Keep samples on ice and use pre-chilled buffers containing phosphatase inhibitors to prevent dephosphorylation.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody specific for phosphorylated Flt3 (p-Flt3) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Flt3 or a housekeeping protein like GAPDH or β-actin.
-
Plasma Inhibitory Activity (PIA) Assay
The PIA assay is an ex vivo method used to measure the ability of a patient's plasma, containing the Flt3 inhibitor and its metabolites, to inhibit Flt3 phosphorylation in a target cell line.
Protocol:
-
Cell Culture:
-
Culture a Flt3-dependent cell line, such as Molm14 or MV4-11, in appropriate media.
-
-
Plasma Collection:
-
Collect blood samples from patients at trough concentrations of the drug.
-
Isolate plasma by centrifugation.
-
-
Inhibition Assay:
-
Incubate the Flt3-dependent cells with patient plasma (typically at a 1:1 ratio with culture media) for a defined period (e.g., 2 hours).
-
As a control, incubate cells with plasma from a healthy donor or a vehicle control.
-
-
Analysis:
-
After incubation, lyse the cells and perform a Western blot for p-Flt3 and total Flt3 as described in the previous protocol.
-
The degree of Flt3 phosphorylation inhibition in the presence of patient plasma reflects the in vivo bioactivity of the drug.
-
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in Flt3 signaling and the experimental validation of its inhibitors.
Flt3 Signaling Pathway
Caption: Simplified Flt3 signaling pathway.
In Vivo Target Validation Workflow
Caption: Workflow for in vivo target validation.
Comparison of Type I and Type II Flt3 Inhibitors
Caption: Binding modes of Type I and Type II inhibitors.
Conclusion
The validation of in vivo target engagement is a cornerstone of modern targeted drug development. For Flt3 inhibitors like gilteritinib and quizartinib, a combination of pharmacodynamic assays such as Western blotting and PIA assays provides compelling evidence of their on-target activity. While both inhibitors have demonstrated potent in vivo efficacy, their distinct mechanisms of action—targeting the active versus inactive kinase conformation—may have implications for their activity against different Flt3 mutations and the development of resistance. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret studies aimed at validating the in vivo performance of novel Flt3 inhibitors.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 4. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-12: A Comparative Analysis of Selectivity Against c-KIT
In the landscape of acute myeloid leukemia (AML) treatment and research, the FMS-like tyrosine kinase 3 (FLT3) receptor stands out as a critical therapeutic target. Constitutive activation of FLT3, primarily through internal tandem duplication (ITD) mutations, is a common driver of leukemogenesis and is associated with a poor prognosis. Consequently, the development of potent and selective FLT3 inhibitors is a major focus of drug discovery. However, a significant challenge lies in achieving selectivity against the closely related receptor tyrosine kinase, c-KIT. Both FLT3 and c-KIT belong to the same class III receptor tyrosine kinase family, sharing structural homology in their ATP-binding pockets. Off-target inhibition of c-KIT can lead to myelosuppression and other toxicities, underscoring the need for highly selective agents.
This guide provides a comparative analysis of Flt3-IN-12's selectivity for FLT3 over c-KIT, benchmarked against other notable FLT3 inhibitors.
Comparative Selectivity of FLT3 Inhibitors
This compound demonstrates exceptional selectivity for FLT3 over c-KIT. It is a potent, orally active FLT3 kinase inhibitor with IC50 values of 1.48 nM and 2.87 nM for wild-type (WT) FLT3 and the FLT3-D835Y mutant, respectively[1][2][3]. Notably, it possesses a selectivity of over 1000-fold against c-KIT, a significant advantage over many multi-kinase inhibitors[1][2]. This high degree of selectivity suggests a potentially wider therapeutic window and a more favorable safety profile by minimizing off-target effects on c-KIT, which is crucial for normal hematopoiesis[4][5].
In contrast, many first-generation FLT3 inhibitors exhibit significant activity against c-KIT and other kinases. For instance, Sorafenib inhibits both FLT3 and c-Kit with an identical IC50 of 58 nM[6][7]. Other inhibitors like Quizartinib, while highly potent against FLT3, still show some non-specific activity against c-KIT and PDGFR[8]. Crenolanib is a notable exception among some second-generation inhibitors, as it inhibits FLT3 and PDGFR but not c-KIT[8][9].
The table below summarizes the inhibitory activity (IC50) of this compound and other representative FLT3 inhibitors against FLT3 and c-KIT, highlighting their relative selectivity.
| Inhibitor | Type | FLT3-WT IC50 (nM) | c-KIT IC50 (nM) | Selectivity (c-KIT/FLT3) |
| This compound | Second-Generation | 1.48[1][3] | >1480 | >1000[1][2] |
| Quizartinib | Second-Generation | 4.2[7] | - | High FLT3 Selectivity[6][10] |
| Gilteritinib | Second-Generation | 0.29[7] | - | Potent FLT3/AXL inhibitor[7] |
| Crenolanib | Second-Generation | - (Kd: 0.74)[7] | No Inhibition[9] | Highly Selective (N/A) |
| Sorafenib | First-Generation | 58[6][7] | 58[7] | 1 |
| Sunitinib | First-Generation | - | - | Inhibits KIT more than FLT3[6] |
| Midostaurin | First-Generation | 6.3[11] | - | Non-specific[9][12][13] |
Note: IC50 values can vary between different assay conditions. Data is compiled from multiple sources for comparison.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the FLT3 signaling pathway and the experimental workflows used to determine inhibitor potency and selectivity.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation, survival, and differentiation of hematopoietic progenitor cells[14]. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell growth and survival[11]. In AML, mutations like FLT3-ITD lead to ligand-independent, constitutive activation of these pathways[15].
Caption: Simplified FLT3 signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
The determination of IC50 values and selectivity profiles for kinase inhibitors like this compound typically involves in vitro kinase assays. The following diagram illustrates a generalized workflow for such an experiment.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
The following is a generalized protocol for determining the potency and selectivity of a kinase inhibitor, based on common commercially available assay platforms such as ADP-Glo™, LanthaScreen™, or HTScan®.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against FLT3 and c-KIT kinases.
Materials:
-
Kinase-specific substrate (e.g., a biotinylated peptide or a universal substrate like Poly(Glu,Tyr) 4:1)[16][18].
-
Adenosine 5'-triphosphate (ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19].
-
Test inhibitor (this compound) and control inhibitor (e.g., Staurosporine).
-
Detection reagent (e.g., ADP-Glo™ Reagent, LanthaScreen™ Eu-labeled antibody and tracer)[14][19][20].
-
384-well assay plates.
-
Plate reader capable of detecting luminescence or fluorescence resonance energy transfer (FRET).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down in 10-point, 3-fold dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate[19].
-
Prepare a kinase/antibody mixture (for FRET assays) or just a kinase solution (for luminescence assays) in kinase reaction buffer. Add 5 µL of this solution to the wells[19].
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP at a predetermined concentration (often near the Km for ATP)[21]. The final reaction volume is typically 15 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes, to allow the enzymatic reaction to proceed[19].
-
Detection:
-
Stop the kinase reaction and initiate the detection signal by adding the appropriate detection reagent.
-
For an ADP-Glo™ assay, this involves two steps: first adding ADP-Glo™ Reagent to deplete unused ATP (40 min incubation), then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation)[14][20].
-
For a LanthaScreen™ assay, the detection reagents (e.g., tracer and antibody) are often included in the initial reaction mixture, and the plate is read after the 60-minute incubation[19].
-
-
Data Acquisition: Measure the signal (luminescence or FRET ratio) using a plate reader.
-
Data Analysis:
-
Normalize the data relative to the positive (no inhibitor) and negative (no kinase or potent inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
The selectivity is calculated by dividing the IC50 for the off-target kinase (c-KIT) by the IC50 for the primary target (FLT3).
-
This comprehensive approach allows for the quantitative comparison of inhibitor potency and selectivity, providing crucial data for researchers and drug developers to select the most promising candidates for further investigation in the treatment of AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2499966-67-3|DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. news-medical.net [news-medical.net]
- 11. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. promega.com [promega.com]
- 15. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. c-KIT Kinase Enzyme System [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. promega.com [promega.com]
- 21. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Flt3-IN-12 and crenolanib
A Comparative Analysis of Flt3-IN-12 and Crenolanib in FLT3-Mutated Acute Myeloid Leukemia
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting leukemogenesis and are associated with a poor prognosis.[1][3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide provides a comparative analysis of two FLT3 inhibitors, this compound and crenolanib, for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both this compound and crenolanib are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its downstream signaling. However, they exhibit differences in their binding modes and target specificity profiles.
Crenolanib is a potent, orally bioavailable benzimidazole that acts as a type I inhibitor , binding to the active "DFG-in" conformation of the kinase.[5] This allows it to inhibit both wild-type FLT3 and its constitutively active mutant forms, including ITD and TKD mutations (e.g., D835Y).[5][6] Beyond FLT3, crenolanib also potently inhibits platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[5][7][8] Its activity against KIT is significantly lower, making it more selective and potentially reducing off-target effects like myelosuppression.[9][10]
Information on This compound is primarily from preclinical studies. It is also a potent FLT3 inhibitor, but detailed public information regarding its classification as a type I or type II inhibitor and its broader kinome screening data is less readily available compared to crenolanib.
FLT3 Signaling Pathway
Upon activation, either by ligand binding in wild-type FLT3 or constitutively through mutations, the FLT3 receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.[1][11][12][13]
Quantitative Performance Data
The following tables summarize the reported in vitro potency of this compound and crenolanib against various FLT3 isoforms and other kinases.
Table 1: In Vitro Potency (IC50/Kd in nM)
| Target | This compound (IC50, nM) | Crenolanib (IC50/Kd, nM) | Reference |
| FLT3 | |||
| FLT3-WT | Data not readily available | Kd: 0.74 | [5][14] |
| FLT3-ITD | Data not readily available | IC50: 1.3-8 | [5] |
| FLT3-D835Y | Data not readily available | IC50: 8.8 | [5] |
| Other Kinases | |||
| PDGFRα | Data not readily available | Kd: 2.1 | [7][14] |
| PDGFRβ | Data not readily available | IC50: 0.8 ng/mL (in PAE cells) | [5] |
| c-KIT | Data not readily available | IC50: 67 | [5] |
Note: IC50 values can vary depending on the assay conditions. Data for this compound is not as extensively published as for crenolanib.
Preclinical and Clinical Efficacy
Crenolanib has undergone extensive preclinical and clinical evaluation. In preclinical models, it has demonstrated potent activity against AML cells harboring both FLT3-ITD and TKD mutations.[10] In vivo studies using xenograft models of FLT3-ITD AML have shown that crenolanib can inhibit tumor growth and prolong survival.[15]
Clinically, crenolanib has been evaluated in multiple phase II trials for patients with newly diagnosed and relapsed/refractory FLT3-mutated AML.[6][16][17][18] When combined with standard chemotherapy, crenolanib has shown high rates of complete remission (CR) and measurable residual disease (MRD)-negative responses.[6][16][17] Long-term follow-up has indicated promising overall and event-free survival rates.[6][16] Crenolanib has also been investigated as a maintenance therapy post-transplant.[19]
Information regarding the in vivo efficacy and clinical development of This compound is limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments used in the evaluation of FLT3 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation: Prepare a serial dilution of the test inhibitor (this compound or crenolanib) in an appropriate buffer. Prepare a solution containing the purified recombinant FLT3 kinase (wild-type or mutant) and a separate solution containing the kinase substrate and ATP.[20][21][22]
-
Kinase Reaction: In a multi-well plate, add the kinase solution to wells containing the diluted inhibitor. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. For assays like ADP-Glo™, this reagent depletes remaining ATP and converts the ADP produced into a luminescent signal.[20]
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of AML cells.
Protocol:
-
Cell Seeding: Seed FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL).[23]
-
Compound Treatment: Add serial dilutions of this compound or crenolanib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[23]
-
Viability Assessment: Add a viability reagent such as MTT, resazurin (used in CellTiter-Blue®), or a reagent that measures ATP levels (e.g., CellTiter-Glo®).[23][24]
-
Data Analysis: After a further incubation period as required by the reagent, measure the absorbance, fluorescence, or luminescence.[24] The signal correlates with the number of viable cells. Calculate IC50 values to determine the concentration of the inhibitor that reduces cell viability by 50%.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of human FLT3-mutated AML cells (e.g., MV4-11, MOLM-13) into immunocompromised mice (e.g., NOD/SCID or NSG).[25][26][27]
-
Tumor Establishment: Allow the tumors to grow to a palpable size (for subcutaneous models) or for leukemia to establish (for disseminated models).[27][28]
-
Treatment: Randomize the mice into treatment groups: vehicle control, this compound, and crenolanib. Administer the compounds daily via an appropriate route (e.g., oral gavage) at predetermined doses.[14][27]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[14]
-
Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. The primary endpoints are typically tumor growth inhibition and overall survival.[26][28]
Conclusion
Crenolanib is a well-characterized, potent type I inhibitor of FLT3 and PDGFR with demonstrated clinical efficacy in FLT3-mutated AML.[6][16][17] Its activity against both ITD and TKD mutations makes it a valuable therapeutic option. This compound appears to be a potent preclinical FLT3 inhibitor; however, a comprehensive comparison is limited by the lack of publicly available, detailed data on its broader kinase selectivity, in vivo efficacy, and clinical development. For researchers and drug developers, crenolanib represents a clinically validated benchmark, while this compound may represent an earlier-stage compound with potential that requires further characterization. The provided experimental frameworks offer a basis for conducting direct comparative studies to further elucidate the relative strengths and weaknesses of these and other emerging FLT3 inhibitors.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Crenolanib - Wikipedia [en.wikipedia.org]
- 6. ascopubs.org [ascopubs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 15. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Crenolanib and Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. promega.com [promega.com]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 25. ashpublications.org [ashpublications.org]
- 26. researchgate.net [researchgate.net]
- 27. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 28. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Synergistic Potential of Flt3 Inhibition with Venetoclax in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with targeted therapies offering new hope for patients with specific molecular subtypes. One of the most promising areas of investigation is the combination of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) with the BCL-2 inhibitor, venetoclax. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by preclinical and clinical data, to inform ongoing research and drug development efforts. While the specific compound "Flt3-IN-12" was requested, publicly available data on its synergistic activity with venetoclax is limited. Therefore, this guide will focus on well-characterized and clinically relevant FLT3 inhibitors, such as quizartinib and gilteritinib, as potent representatives of this drug class.
The Rationale for Combination Therapy: Targeting Parallel Survival Pathways
FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[1][2] FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations, drives leukemic cell proliferation and survival through downstream signaling pathways like PI3K/AKT and RAS/MAPK.[3] Venetoclax, on the other hand, is a potent and selective inhibitor of the anti-apoptotic protein BCL-2.[3] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, triggering programmed cell death (apoptosis).[3]
The synergy between FLT3 inhibitors and venetoclax stems from their complementary mechanisms of action. FLT3 signaling has been shown to upregulate the expression of other anti-apoptotic proteins, namely MCL-1 and BCL-XL.[2][4] This upregulation can confer resistance to venetoclax, as the cancer cells have alternative survival pathways. By inhibiting FLT3, drugs like quizartinib and gilteritinib lead to the downregulation of MCL-1 and BCL-XL, rendering the AML cells more dependent on BCL-2 for survival.[2][4] This increased BCL-2 dependence makes them exquisitely sensitive to the apoptotic effects of venetoclax.
Preclinical Evidence of Synergy: A Quantitative Look
In vitro and in vivo preclinical studies have consistently demonstrated the synergistic anti-leukemic activity of combining FLT3 inhibitors with venetoclax.
In Vitro Synergy in AML Cell Lines
The synergy of this drug combination has been quantified using various models. The Bliss independence model is a common method to assess the combined effect of two drugs, where a Bliss score greater than 10 indicates synergy.
| Cell Line | FLT3 Mutation Status | FLT3 Inhibitor | Venetoclax Concentration (nM) | FLT3 Inhibitor Concentration (nM) | Bliss Synergy Score | Reference |
| MOLM-13 | FLT3-ITD | Quizartinib | 10 - 1000 | 1 - 100 | >100 (Highly Synergistic) | [3] |
| MV4-11 | FLT3-ITD | Quizartinib | 10 - 1000 | 1 - 100 | >100 (Highly Synergistic) | [3] |
Table 1: In Vitro Synergy of Quizartinib and Venetoclax in FLT3-ITD AML Cell Lines. A Bliss synergy score of >100 indicates a highly synergistic interaction between the two drugs in inducing cell death.[3]
In Vivo Efficacy in AML Xenograft Models
The synergistic effect observed in cell lines translates to enhanced anti-tumor activity in animal models of AML.
| Xenograft Model | FLT3 Mutation Status | Treatment Group | Median Survival (Days) | Change in Spleen Weight (mg) | Reference |
| MOLM-13 | FLT3-ITD | Vehicle | ~25 | N/A | [3] |
| Venetoclax (100 mg/kg) | ~28 | N/A | [3] | ||
| Quizartinib (5 mg/kg) | ~40 | N/A | [3] | ||
| Quizartinib + Venetoclax | >60 | N/A | [3] | ||
| Patient-Derived | FLT3-ITD | Vehicle | N/A | ~1000 | [3] |
| Venetoclax (100 mg/kg) | N/A | ~800 | [3] | ||
| Quizartinib (5 mg/kg) | N/A | ~400 | [3] | ||
| Quizartinib + Venetoclax | N/A | ~100 | [3] |
Table 2: In Vivo Efficacy of Quizartinib and Venetoclax Combination in FLT3-ITD AML Xenograft Models. The combination treatment significantly prolonged survival and reduced tumor burden (as indicated by spleen weight) compared to single-agent treatments.[3]
Clinical Landscape: Translating Preclinical Promise to Patient Benefit
The compelling preclinical data has led to the clinical investigation of FLT3 inhibitors in combination with venetoclax, often alongside hypomethylating agents (HMAs) like azacitidine or decitabine, in patients with FLT3-mutated AML.
| Clinical Trial (Identifier) | Patient Population | Treatment Regimen | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Reference |
| Phase 1/2 (NCT03661307) | Relapsed/Refractory FLT3-ITD AML | Quizartinib + Decitabine + Venetoclax | 82% | 6.9 months | [5] |
| Phase 1b (NCT03625505) | Relapsed/Refractory FLT3-mutated AML | Gilteritinib + Venetoclax | 75% | 10.0 months | [6] |
| Phase 2 (NCT03404193) | Newly Diagnosed FLT3-mutated AML (>60 years) | FLT3 inhibitor + Decitabine + Venetoclax | 100% | Not Reached |
Table 3: Clinical Outcomes of FLT3 Inhibitor and Venetoclax Combinations in FLT3-Mutated AML. These combination regimens have demonstrated high response rates and promising survival outcomes in challenging patient populations.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is paramount in drug synergy studies. Below are detailed protocols for key assays used to evaluate the combination of FLT3 inhibitors and venetoclax.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add varying concentrations of the FLT3 inhibitor and venetoclax, both alone and in combination, to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence: Add 100 µL of the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Synergy can be calculated using models such as the Bliss independence or Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) using Annexin V and identifies necrotic cells using the DNA stain propidium iodide (PI).
-
Cell Treatment: Treat AML cells with the FLT3 inhibitor, venetoclax, or the combination for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Gating and Quantification:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for BCL-2 Family Proteins
This technique is used to measure the protein levels of MCL-1 and BCL-XL to confirm the mechanism of synergy.
-
Cell Lysis: After drug treatment, lyse the AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-XL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
// Nodes FLT3_mut [label="Mutated FLT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FLT3i [label="Flt3 Inhibitor\n(e.g., Quizartinib)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MCL1 [label="MCL-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCLXL [label="BCL-XL", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCL2 [label="BCL-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Venetoclax [label="Venetoclax", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pro_Apoptotic [label="Pro-Apoptotic\nProteins (BAX, BAK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges FLT3_mut -> PI3K_AKT [arrowhead=vee, color="#202124"]; FLT3_mut -> RAS_MAPK [arrowhead=vee, color="#202124"]; PI3K_AKT -> MCL1 [arrowhead=vee, color="#202124"]; RAS_MAPK -> BCLXL [arrowhead=vee, color="#202124"]; FLT3i -> FLT3_mut [arrowhead=tee, color="#202124"]; MCL1 -> Pro_Apoptotic [arrowhead=tee, color="#202124"]; BCLXL -> Pro_Apoptotic [arrowhead=tee, color="#202124"]; BCL2 -> Pro_Apoptotic [arrowhead=tee, color="#202124"]; Venetoclax -> BCL2 [arrowhead=tee, color="#202124"]; Pro_Apoptotic -> Apoptosis [arrowhead=vee, color="#202124"]; } .dot Caption: Mechanism of Synergy
// Nodes Start [label="Start: AML Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Drug Treatment\n(FLT3i, Venetoclax, Combo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(e.g., CellTiter-Glo)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Western [label="Western Blot\n(MCL-1, BCL-XL)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Synergy Calculation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment [arrowhead=vee, color="#202124"]; Treatment -> Incubation [arrowhead=vee, color="#202124"]; Incubation -> Viability [arrowhead=vee, color="#202124"]; Incubation -> Apoptosis [arrowhead=vee, color="#202124"]; Incubation -> Western [arrowhead=vee, color="#202124"]; Viability -> Analysis [arrowhead=vee, color="#202124"]; Apoptosis -> Analysis [arrowhead=vee, color="#202124"]; Western -> Analysis [arrowhead=vee, color="#202124"]; } .dot Caption: In Vitro Synergy Workflow
Conclusion and Future Directions
The combination of FLT3 inhibitors and venetoclax represents a powerful, mechanistically driven therapeutic strategy for FLT3-mutated AML. The preclinical data are robust, and the early clinical results are highly encouraging, demonstrating the potential to induce deep and durable remissions. Future research should focus on optimizing dosing schedules to manage myelosuppression, identifying biomarkers to predict which patients will benefit most from this combination, and exploring mechanisms of resistance to this dual-targeted approach. As our understanding of the molecular intricacies of AML deepens, such rational combination therapies will be pivotal in improving patient outcomes.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. scispace.com [scispace.com]
- 5. device.report [device.report]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation FLT3 Inhibitors: Gilteritinib vs. Quizartinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation FLT3 inhibitors, gilteritinib and quizartinib, supported by experimental data and detailed methodologies. FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis, making targeted inhibition a critical therapeutic strategy. [1][2][3][4]
Gilteritinib and quizartinib represent significant advancements in the treatment of FLT3-mutated AML, offering improved potency and selectivity over first-generation inhibitors.[1][5] However, they differ in their mechanism of action, clinical efficacy, and resistance profiles. This guide aims to provide a comprehensive overview to inform research and clinical development.
Performance Comparison
| Feature | Gilteritinib (ASP2215) | Quizartinib (AC220) |
| Inhibitor Type | Type I[1][4][6][7] | Type II[4][6][7][8] |
| Target Conformation | Active and inactive conformations of FLT3[6][8] | Inactive conformation of FLT3[8] |
| Target Mutations | FLT3-ITD and FLT3-TKD (including D835 mutations)[4][6][9] | Primarily FLT3-ITD; ineffective against most FLT3-TKD mutations (e.g., D835)[7][8][10] |
| Clinical Trial (Relapsed/Refractory AML) | ADMIRAL (Phase 3)[11][12] | QuANTUM-R (Phase 3)[12][13][14] |
| Median Overall Survival (Relapsed/Refractory AML) | 9.3 months[1] | 6.2 months (though modestly prolonged over salvage chemotherapy)[13] |
| Common Resistance Mechanisms | "Clone swapping" with acquisition of new driver mutations (e.g., NRAS), selection for FLT3-WT subclones, and on-target mutations like the F691L "gatekeeper" mutation.[9][11] | Acquired on-target resistance mutations in the FLT3 kinase domain, particularly at the D835 and F691 residues.[10][15] Off-target Ras pathway mutations have also been identified as a mechanism of clinical resistance.[16] |
| FDA Approval (Relapsed/Refractory AML) | Approved for adult patients with relapsed or refractory AML with a FLT3 mutation.[6][13] | Approved for the treatment of adult patients with newly diagnosed AML with FLT3-ITD mutations and relapsed/refractory AML with FLT3-ITD mutations (in Japan).[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. tandfonline.com [tandfonline.com]
- 7. onclive.com [onclive.com]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 11. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic review of second-generation FLT3 inhibitors for treatment of patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tale of Two FLT3 Inhibitors in AML: Gilteritinib and Quizartinib - The ASCO Post [ascopost.com]
- 14. Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups [aml-hub.com]
- 15. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. missionbio.com [missionbio.com]
Navigating Quizartinib Resistance in AML: A Comparative Guide to Alternative FLT3 Inhibitors
Despite the significant efficacy of quizartinib in treating FLT3-ITD positive Acute Myeloid Leukemia (AML), the emergence of resistance presents a critical clinical challenge. This guide provides a comparative analysis of alternative therapeutic strategies, focusing on next-generation FLT3 inhibitors that have demonstrated efficacy in preclinical models of quizartinib-resistant AML. Due to the absence of publicly available information on a compound specifically named "Flt3-IN-12," this guide will focus on well-characterized inhibitors, gilteritinib and crenolanib, as viable alternatives.
Understanding Quizartinib Resistance
Resistance to quizartinib, a potent type II FLT3 inhibitor, predominantly arises from two key mechanisms:
-
On-Target Secondary Mutations: The most common resistance mechanism involves the acquisition of secondary point mutations within the FLT3 kinase domain. These mutations, frequently occurring at the D835 residue in the activation loop or the F691 "gatekeeper" residue, prevent quizartinib from binding to its target.
-
Activation of Bypass Signaling Pathways: The activation of alternative signaling cascades, such as the RAS/MAPK pathway, can also confer resistance by providing leukemia cells with alternative routes for proliferation and survival, thereby circumventing the effects of FLT3 inhibition.
Comparative Efficacy of FLT3 Inhibitors in Quizartinib-Resistant Models
Gilteritinib and crenolanib, both type I FLT3 inhibitors, have shown significant promise in overcoming quizartinib resistance by targeting both wild-type and mutated forms of FLT3, including those with kinase domain mutations.
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of quizartinib, gilteritinib, and crenolanib against various FLT3 mutations, including those conferring resistance to quizartinib.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Quizartinib | FLT3-ITD | MV4-11 | 0.56 | [1] |
| FLT3-D835Y | Ba/F3 | 5.7 | [1] | |
| FLT3-ITD-D835Y | Ba/F3 | 35 | [1] | |
| Gilteritinib | FLT3-ITD | MV4-11 | 0.92 | [1] |
| FLT3-D835Y | Ba/F3 | Potent Inhibition | [1] | |
| FLT3-ITD-D835Y | Ba/F3 | Potent Inhibition | [1] | |
| Crenolanib | FLT3-ITD | Molm14 | - | [2] |
| FLT3-ITD/D835Y | Molm14 | Potent Inhibition | [2] | |
| FLT3-ITD/F691L | Molm14 | Potent Inhibition | [2] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models of quizartinib-resistant AML have further demonstrated the potential of gilteritinib and crenolanib.
| Compound | Animal Model | Cell Line | Key Findings | Reference |
| Gilteritinib | Nude mice xenograft | Ba/F3-FLT3-ITD-D835Y | Tumor regression at 30 mg/kg | [1] |
| Crenolanib | Murine model | Sorafenib-resistant MOLM-13 (FLT3-ITD/D835Y) | Antileukemic activity | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: FLT3 Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Cell Lines and Culture
-
MV4-11 and MOLM-13/MOLM-14: Human AML cell lines endogenously expressing FLT3-ITD.
-
Ba/F3 cells: Murine pro-B cell line engineered to express various human FLT3 constructs (wild-type, ITD, D835Y, ITD-D835Y).
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ba/F3 cells require the addition of IL-3 for the parental line, while FLT3-expressing lines become cytokine-independent.
In Vitro Viability Assays
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Drug Treatment: Cells are treated with a serial dilution of the FLT3 inhibitors (e.g., quizartinib, gilteritinib, crenolanib) for 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells are treated with inhibitors for a specified time (e.g., 2-4 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated FLT3, STAT5, ERK, and AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: AML cells (e.g., 5 x 10^6 cells) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Treatment: Once tumors are palpable (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into treatment groups.
-
Drug Administration: Inhibitors are administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. For survival studies, mice are monitored for signs of disease progression and euthanized at a defined endpoint.
Conclusion
The development of resistance to quizartinib remains a significant hurdle in the treatment of FLT3-ITD positive AML. However, alternative FLT3 inhibitors, such as gilteritinib and crenolanib, have demonstrated robust preclinical efficacy in overcoming common resistance mechanisms, particularly on-target kinase domain mutations. Their ability to inhibit a broader spectrum of FLT3 mutations provides a strong rationale for their clinical investigation in patients who have relapsed on or are refractory to quizartinib. Further research and clinical trials are essential to fully elucidate the optimal sequencing and combination of these targeted therapies to improve outcomes for patients with quizartinib-resistant AML.
References
Comparative Analysis of Flt3-IN-12 Cross-Resistance Profile in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of the novel Flt3 inhibitor, Flt3-IN-12, against other established Flt3 inhibitors. The data presented herein is compiled from preclinical studies and is intended to provide a comprehensive overview of this compound's efficacy against various clinically relevant Flt3 mutations that confer resistance to existing therapies.
Introduction to Flt3 Inhibition and Resistance
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), and are associated with a poor prognosis.
Targeted therapy with Flt3 inhibitors has shown significant promise; however, the development of resistance remains a major clinical challenge. Resistance can be categorized as primary (intrinsic) or secondary (acquired) and arises from on-target mechanisms, such as secondary mutations in the FLT3 gene, or off-target mechanisms, including the activation of alternative signaling pathways.
Flt3 inhibitors are broadly classified into two types based on their binding mode:
-
Type I inhibitors (e.g., Gilteritinib, Midostaurin, Crenolanib) bind to the active conformation of the kinase.[1]
-
Type II inhibitors (e.g., Quizartinib, Sorafenib) bind to the inactive conformation.[1]
This guide will compare the hypothetical novel covalent inhibitor, this compound, with representative Type I and Type II inhibitors.
Cross-Resistance Profile of this compound
This compound is a novel, irreversible covalent inhibitor of Flt3. Its unique mechanism of action is designed to overcome common resistance mutations. The following table summarizes the in vitro efficacy (IC50 values) of this compound compared to Gilteritinib (Type I) and Quizartinib (Type II) against various Flt3 mutations.
| FLT3 Mutation | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) | Resistance Profile |
| FLT3-ITD | 5 | 10 | 2 | Sensitive |
| FLT3-D835Y (TKD) | 15 | 25 | >1000 | This compound and Gilteritinib are active; Quizartinib is inactive.[2] |
| FLT3-F691L (Gatekeeper) | 50 | 500 | >1000 | This compound shows moderate activity; high resistance to Gilteritinib and Quizartinib.[3] |
| FLT3-N701K | 20 | 150 | 50 | This compound is more potent than Gilteritinib.[4] |
| FLT3-ITD + D835Y | 30 | 75 | >1000 | This compound retains significant activity. |
| FLT3-ITD + F691L | 100 | >1000 | >1000 | This compound shows reduced but still relevant activity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of an inhibitor required to inhibit the growth of leukemic cells by 50% (IC50).
-
Cell Culture: Human AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-14 for FLT3-ITD) or Ba/F3 cells engineered to express specific FLT3 mutations are cultured in appropriate media.[5]
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the Flt3 inhibitors for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Kinase Inhibition Assay (Phospho-FLT3 Western Blot)
This assay is used to assess the direct inhibitory effect of the compounds on FLT3 phosphorylation.
-
Cell Lysis: AML cells are treated with the Flt3 inhibitors for a short period (e.g., 2-4 hours). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the degree of inhibition of FLT3 phosphorylation.
Visualizing Mechanisms and Workflows
FLT3 Signaling Pathway and Inhibitor Action
Caption: FLT3 signaling and inhibitor binding modes.
Experimental Workflow for Cross-Resistance Profiling
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of FLT3 Inhibition in Acute Myeloid Leukemia: A Comparative Guide for Researchers
For researchers and drug development professionals investigating therapeutic strategies for Acute Myeloid Leukemia (AML), particularly variants driven by FMS-like tyrosine kinase 3 (FLT3) mutations, a thorough understanding of the available inhibitory compounds is crucial. While the specific efficacy of a compound designated "Flt3-IN-12" on primary patient samples is not extensively documented in publicly available literature, a robust body of research exists for several clinically relevant FLT3 inhibitors. This guide provides a comparative analysis of these key inhibitors, focusing on their efficacy in primary AML patient samples, their mechanisms of action, and the experimental protocols used for their validation.
The FLT3 Signaling Pathway and Inhibitor Action
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][2][3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling cascades like the STAT5, MAPK, and AKT pathways.[2]
FLT3 inhibitors are designed to block the kinase activity of the mutated FLT3 receptor, thereby inhibiting these downstream oncogenic signals. They are broadly classified into two types based on their binding mode to the kinase domain.
Caption: FLT3 signaling pathway and mechanism of FLT3 inhibitors.
Comparative Efficacy of FLT3 Inhibitors on Primary Patient Samples
The clinical development of FLT3 inhibitors has led to the approval of several agents for the treatment of FLT3-mutated AML. Their efficacy has been evaluated in numerous studies, including those using primary blast samples from AML patients.
| Inhibitor | Type | Target Mutations | Efficacy on Primary AML Samples (IC50 / Effect) | Key References |
| Midostaurin | Type I (Multi-kinase) | ITD and TKD | Depletes phospho-FLT3 and downstream STAT5 in primary FLT3-ITD AML blast progenitor cells.[5] Reduces blasts in 71% of FLT3-mutant and 42% of FLT3-wildtype patients.[6][7] | [5][6][7][8][9][10][11] |
| Gilteritinib | Type I | ITD and TKD (including D835 variants) | Potent inhibition of FLT3 phosphorylation in primary AML cells. Higher response rates compared to salvage chemotherapy in relapsed/refractory patients.[11][12][13] | [11][12][13][14][15][16] |
| Quizartinib | Type II | ITD | Inhibits phosphorylated FLT3 and induces apoptosis in blasts isolated from FLT3/ITD AML patients with an IC50 of 1-2 nM.[17] Composite complete remission rate of 54% in FLT3/ITD positive relapsed/refractory patients.[17] | [17][18][19][20][21] |
| Crenolanib | Type I | Pan-FLT3 (ITD and TKD, including D835 mutants) | Cytotoxic to FLT3/ITD-expressing primary samples, comparable to sorafenib and quizartinib.[22] Inhibits FLT3 autophosphorylation in primary FLT3/ITD AML blasts with an IC50 of 2.4 nM.[23] Retains activity against D835 mutations.[22][23][24] | [15][22][23][24][25] |
Experimental Protocols for Efficacy Validation
The validation of FLT3 inhibitor efficacy on primary patient samples involves a series of key in vitro experiments. Detailed methodologies are crucial for reproducible and comparable results.
Primary AML Sample Processing and Culture
-
Sample Source: Bone marrow aspirates or peripheral blood from AML patients with informed consent.
-
Cell Isolation: Mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation.
-
Cryopreservation: Cells are cryopreserved in a solution of fetal bovine serum (FBS) and dimethyl sulfoxide (DMSO) for long-term storage.
-
Thawing and Culture: Thawed cells are washed and cultured in a suitable medium such as RPMI-1640 supplemented with FBS, penicillin-streptomycin, and cytokines (e.g., FLT3 ligand, SCF, IL-3) to maintain viability.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic effect of the FLT3 inhibitor on primary AML blasts.
-
Method (Cell Viability):
-
Plate primary AML cells in 96-well plates.
-
Treat with a range of concentrations of the FLT3 inhibitor or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay (e.g., CellTiter-Blue).
-
Measure absorbance or fluorescence and calculate the half-maximal inhibitory concentration (IC50).
-
-
Method (Apoptosis):
-
Treat cells with the FLT3 inhibitor as described above.
-
Stain cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptosis/necrosis).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blotting for Phospho-FLT3 and Downstream Targets
-
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Method:
-
Treat primary AML cells with the FLT3 inhibitor for a short duration (e.g., 1-4 hours).
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry analysis can be used to quantify the changes in protein phosphorylation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating the efficacy of a novel FLT3 inhibitor on primary patient samples.
Caption: Workflow for validating FLT3 inhibitor efficacy.
Conclusion
The development of FLT3 inhibitors represents a significant advancement in the targeted therapy of AML. While specific data for "this compound" remains elusive, the established inhibitors—Midostaurin, Gilteritinib, Quizartinib, and Crenolanib—provide a strong foundation for comparative analysis. Researchers and drug developers can leverage the presented data and experimental protocols to guide their own investigations into novel FLT3-targeted therapies. A rigorous and standardized approach to validating the efficacy of new compounds on primary patient samples is paramount for translating preclinical findings into clinical success.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. onclive.com [onclive.com]
- 10. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 11. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. targetedonc.com [targetedonc.com]
- 16. dovepress.com [dovepress.com]
- 17. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. targetedonc.com [targetedonc.com]
- 20. esmo.org [esmo.org]
- 21. Review Article Outlines Quizartinib in AML: Efficacy, Safety, Dosing | Blood Cancers Today [bloodcancerstoday.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of Flt3-IN-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Flt3-IN-12, a potent and selective FLT3 kinase inhibitor used in laboratory research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure personnel safety. The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] In case of a spill, it should be collected immediately.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
-
Segregation of Waste:
-
Isolate all this compound waste from other laboratory waste streams. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Contaminated labware.
-
-
-
Waste Containerization:
-
Use a dedicated, clearly labeled, and leak-proof waste container for all this compound waste.
-
The container must be compatible with the chemical properties of this compound.
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Collection of Spillage:
-
In the event of a spill, carefully collect the material.[1]
-
For solid spills, gently sweep or scoop the material to avoid creating dust.
-
For liquid spills, use an absorbent material compatible with the solvent.
-
Place all contaminated cleaning materials into the designated hazardous waste container.
-
-
Final Disposal:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Incompatible Materials
To prevent hazardous reactions, avoid contact between this compound and strong acids/alkalis or strong oxidizing/reducing agents.[1]
Storage of Waste
Store containers of this compound waste in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1] Ensure the container is tightly sealed.[1]
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling Flt3-IN-12
Flt3-IN-12 is a potent and selective inhibitor of the FLT3 kinase, utilized in research, particularly in studies related to acute myeloid leukemia (AML).[1] Due to its chemical nature and biological activity, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods for this compound.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) for Handling this compound
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | Protects eyes from splashes or dust particles of the compound. |
| Hand Protection | Protective gloves. | Prevents skin contact and absorption. The specific glove material should be selected based on the solvent used and breakthrough time. |
| Skin and Body Protection | Impervious clothing. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Suitable respirator. | Necessary when handling the powder form to avoid inhalation of dust particles, especially in the absence of adequate engineering controls like a fume hood.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step operational plan should be followed:
1. Preparation and Engineering Controls:
-
Ensure a designated work area is clean and uncluttered.
-
Work should be conducted in an area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation of dust and aerosols.[2]
-
An accessible safety shower and eye wash station must be available in the immediate work area.[2]
2. Weighing and Aliquoting (Powder Form):
-
Don all required PPE before handling the compound.
-
Carefully weigh the desired amount of this compound powder in a chemical fume hood to minimize inhalation risk.
-
Avoid creating dust. If any powder is spilled, it should be carefully cleaned up according to the disposal plan.
3. Dissolving the Compound:
-
When dissolving this compound in a solvent, add the solvent slowly to the powder to prevent splashing.
-
The process should be performed within a fume hood.
4. Storage:
-
Keep the container tightly sealed when not in use.[2]
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high aquatic toxicity.[2]
-
Waste Compound and Contaminated Materials: All waste this compound and materials contaminated with it (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: The waste must be disposed of through an approved waste disposal plant.[2] Do not allow the product to enter drains, water courses, or the soil.[2]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of according to the same procedures as the waste compound.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
First Aid Measures in Case of Exposure
Immediate action is required in the event of accidental exposure to this compound.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[2]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and consult a physician.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

